molecular formula C12H23NO3 B7939868 1-(Boc-aminomethyl)-1-hydroxycyclohexane CAS No. 223763-92-6

1-(Boc-aminomethyl)-1-hydroxycyclohexane

Cat. No.: B7939868
CAS No.: 223763-92-6
M. Wt: 229.32 g/mol
InChI Key: YPBYCEVRJJLTDN-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS 223763-92-6) is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound serves as a valuable protected aminodiol intermediate in organic synthesis and pharmaceutical research. Compounds of this structural class, featuring both a Boc-protected amine and a hydroxyl group on a cyclohexane scaffold, are frequently employed as chiral building blocks and auxiliaries in the stereoselective synthesis of complex molecules . For instance, related monoterpene-based aminodiols have been demonstrated to be excellent chiral auxiliaries in a wide range of stereoselective transformations and have been used in the synthesis of potent renin inhibitors for hypertension treatment . The Boc (tert-butyloxycarbonyl) protecting group enhances the molecule's utility by stabilizing the amine functionality during synthetic steps and can be readily removed under mild acidic conditions when needed . As a trifunctional molecule, it offers multiple sites for chemical modification, making it a versatile scaffold for developing new chiral catalysts or complex bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for personal, human, or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-12(15)7-5-4-6-8-12/h15H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBYCEVRJJLTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945028
Record name tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223763-92-6
Record name tert-Butyl hydrogen [(1-hydroxycyclohexyl)methyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS: 223763-92-6) is a critical gem-disubstituted cyclohexane building block. Its structural rigidity, provided by the cyclohexane ring, locks the amino and hydroxyl groups into a specific spatial orientation, making it an invaluable scaffold in medicinal chemistry for peptidomimetics and the design of conformationally restricted analogues of


-amino alcohols.

This guide details a robust, three-step synthetic pathway starting from commercially available cyclohexanone. The protocol emphasizes scalability, safety, and high purity, utilizing a Henry reaction (nitroaldol addition) followed by catalytic hydrogenation and chemoselective amine protection.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals cyclohexanone as the logical starting material. The geminal substitution pattern suggests a nucleophilic addition to the ketone carbonyl. The aminomethyl group is best accessed via the reduction of a nitromethyl precursor, which in turn is derived from the condensation of nitromethane with the ketone.

Retrosynthesis Target 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Intermediate1 1-(Aminomethyl)cyclohexanol Target->Intermediate1 Boc Protection Intermediate2 1-(Nitromethyl)cyclohexanol Intermediate1->Intermediate2 Reduction (H2) StartingMaterial Cyclohexanone + Nitromethane Intermediate2->StartingMaterial Henry Reaction

Figure 1: Retrosynthetic tree illustrating the disconnection to simple precursors via the Henry reaction pathway.

Detailed Synthetic Protocol

Step 1: Henry Reaction (Nitroaldol Addition)

Objective: Synthesis of 1-(nitromethyl)cyclohexanol. Mechanism: Base-catalyzed nucleophilic attack of the nitronate anion on the cyclohexanone carbonyl.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Nitromethane (1.5 equiv)

  • Base Catalyst: Potassium tert-butoxide (KOtBu) (0.1 equiv) or Amberlyst A-21 (heterogeneous)

  • Solvent: THF or EtOH

Procedure:

  • Setup: Charge a dry round-bottom flask with cyclohexanone (9.8 g, 100 mmol) and THF (100 mL) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add nitromethane (9.2 g, 150 mmol) followed by the slow addition of KOtBu (1.1 g, 10 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of cyclohexanone.[1]

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (SiO2, 10-20% EtOAc/Hexane).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to a primary amine. Critical Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere.

Reagents:

  • 1-(Nitromethyl)cyclohexanol (from Step 1)

  • Catalyst: Raney Nickel (approx. 10 wt% loading) or 10% Pd/C

  • Hydrogen Gas (H2) (Balloon or 50 psi)

  • Solvent: Methanol (MeOH)[2]

Procedure:

  • Setup: Dissolve the nitro-alcohol (10 mmol) in MeOH (50 mL).

  • Catalyst Addition: Carefully add the Raney Nickel slurry (washed with MeOH) to the reaction vessel.

  • Hydrogenation: Purge the vessel with N2, then H2. Stir vigorously under H2 atmosphere (balloon pressure is often sufficient, but 50 psi in a Parr shaker accelerates the reaction) for 12–18 hours.

  • Workup: Filter the catalyst through a pad of Celite (keep wet!). Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield 1-(aminomethyl)cyclohexanol as a viscous oil or low-melting solid.

Step 3: Chemoselective Boc Protection

Objective: Protection of the primary amine without reacting with the tertiary alcohol.

Reagents:

  • 1-(Aminomethyl)cyclohexanol (from Step 2)[3]

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Procedure:

  • Setup: Dissolve the crude amino-alcohol (10 mmol) in DCM (30 mL). Add Et3N (1.7 mL, 12 mmol).

  • Addition: Cool to 0°C. Add a solution of Boc2O (2.4 g, 11 mmol) in DCM (10 mL) dropwise.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup: Wash the reaction mixture with 1M citric acid (to remove unreacted amine/Et3N), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to obtain the pure target compound.

Reaction Workflow Visualization

Workflow Start Cyclohexanone Step1 Step 1: Henry Rxn (MeNO2, Base) Start->Step1 Inter1 Nitro-Alcohol Step1->Inter1 Step2 Step 2: Reduction (H2, Raney Ni) Inter1->Step2 Inter2 Amino-Alcohol Step2->Inter2 Step3 Step 3: Protection (Boc2O, Et3N) Inter2->Step3 End 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Step3->End

Figure 2: Sequential workflow for the synthesis of the target scaffold.

Characterization Data

The following data corresponds to the purified This compound .

Spectroscopic Data Summary
TechniqueParameterObserved Data (Approximate)Interpretation
1H NMR

1.44 ppm (s, 9H)
SingletBoc tert-butyl group methyls.

1.20–1.70 ppm (m, 10H)
MultipletCyclohexane ring methylene protons.

3.15 ppm (d,

Hz, 2H)
DoubletCH2 adjacent to nitrogen (diastereotopic).

4.90 ppm (br s, 1H)
Broad SingletNH carbamate proton.
13C NMR

28.4 ppm
SignalBoc methyl carbons.

71.2 ppm
SignalQuaternary C-OH of cyclohexane.

79.5 ppm
SignalQuaternary C-O of Boc group.

156.8 ppm
SignalC=O carbamate carbonyl.
MS (ESI)

252.3

Sodium adduct (Calc MW = 229.32).
Physical AppearanceWhite Solid
Melting Point94–99 °CConsistent with literature for Boc-amino derivatives.
Troubleshooting & Optimization
  • Step 1 (Henry): If the reaction is slow, ensure the KOtBu is fresh. Water inhibits this reaction; use anhydrous solvents.

  • Step 2 (Reduction): Incomplete reduction often yields the hydroxylamine intermediate. Ensure high H2 pressure or fresh catalyst if this occurs.

  • Step 3 (Protection): Control pH. If the solution is too basic (pH > 10), base-catalyzed hydrolysis of the Boc group or side reactions may occur.

References

  • Preparation of 1-aminomethyl-cyclohexanol : PubChem. National Library of Medicine. Available at: [Link]

  • Henry Reaction Conditions: Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57, no. 6 (2001): 915-945. (General reference for Step 1 mechanism).
  • Catalytic Hydrogenation of Nitro Alcohols: Organic Syntheses, Coll. Vol. 3, p. 59 (1955). (Standard protocol grounding for Raney Ni reduction).

Sources

Chemical properties and stability of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Stability of 1-(Boc-aminomethyl)-1-hydroxycyclohexane Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols

Executive Summary

This compound (CAS: 223763-92-6 / 885954-83-6) is a critical gem-disubstituted building block employed in the synthesis of spirocyclic scaffolds and peptide mimetics. Its structural core—a cyclohexane ring bearing both a tertiary hydroxyl group and a Boc-protected aminomethyl moiety at the C1 position—imparts unique conformational constraints (Thorpe-Ingold effect) but also introduces specific stability challenges.

This guide provides a definitive analysis of its chemical behavior, focusing on the dichotomy between the acid-labile Boc group and the acid-sensitive tertiary alcohol. It outlines self-validating protocols for handling, deprotection, and stability assessment, designed to prevent the common pitfall of acid-catalyzed dehydration.

Chemical Identity & Structural Analysis[1][2]
PropertyData
IUPAC Name tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate
Common Name This compound
CAS Registry Numbers 223763-92-6; 885954-83-6
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
Physical State White to off-white crystalline solid
Melting Point 94–99 °C
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water/hexanes
pKa (Calculated) ~12.8 (Hydroxyl), ~10.5 (Carbamate NH - weak acid)

Structural Insight: The molecule features a gem-disubstitution pattern at C1.

  • Tertiary Alcohol: Sterically hindered and resistant to oxidation, but highly susceptible to E1 elimination (dehydration) under strong acidic conditions due to the stability of the potential tertiary carbocation intermediate.

  • Boc-Aminomethyl Group: Provides orthogonal protection.[1] The proximity of the carbamate nitrogen to the hydroxyl group allows for potential intramolecular hydrogen bonding, stabilizing the conformation but also facilitating cyclic side-reactions (e.g., oxazolidinone formation) under basic activation.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to controlling the quality of the material. The compound is typically synthesized via the reaction of 1-(aminomethyl)cyclohexanol with Di-tert-butyl dicarbonate (Boc₂O).

Common Impurities:

  • Impurity A (Starting Material): 1-(aminomethyl)cyclohexanol (detectable via Ninhydrin stain or LC-MS).

  • Impurity B (Dehydration Product): tert-butyl (cyclohex-1-en-1-ylmethyl)carbamate. This alkene forms if the workup is too acidic or if thermal stress is applied during drying.

  • Impurity C (Isocyanate Dimer): Rare, but possible if distilled at high temperatures.

Chemical Stability & Reactivity Profile
4.1 Acid Sensitivity (The Critical Control Point)

The primary stability risk is the competition between Boc-deprotection and Tertiary Alcohol Dehydration .

  • Mechanism: Strong acids (TFA, HCl) protonate the Boc carbonyl to release the amine (Desired).[2] However, they can also protonate the tertiary hydroxyl group, converting it into a good leaving group (

    
    ). Loss of water generates a tertiary carbocation, which rapidly eliminates a proton to form the endocyclic alkene (Undesired).
    
  • Mitigation: Deprotection protocols must use scavengers or controlled acidity (e.g., HCl in Dioxane rather than neat TFA) to favor the kinetic deprotection over the thermodynamic dehydration.

4.2 Thermal Stability
  • Solid State: Stable up to its melting point (~94°C). Long-term storage >40°C is discouraged due to potential slow elimination of isobutylene (Boc degradation).

  • Solution State: Stable in neutral organic solvents (DCM, DMSO) at RT. In protic solvents (MeOH) at reflux, transesterification is negligible without a catalyst.

4.3 Base Stability[1]
  • Hydrolysis: The Boc group is resistant to basic hydrolysis under standard conditions (NaOH/LiOH).

  • Cyclization: Treatment with strong bases (NaH) followed by electrophilic activation (e.g., TsCl, SOCl₂) can trigger intramolecular cyclization to form a spiro-oxazolidinone, effectively "locking" the nitrogen and oxygen.

Visualization: Reactivity Pathways

The following diagram maps the divergent pathways dependent on pH and reagents.

ReactivityPathways Compound 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Amine Free Amine (Desired Product) Compound->Amine Mild Acid (HCl/Dioxane) Controlled T < 25°C Alkene Dehydrated Alkene (Impurity) Compound->Alkene Strong Acid (Neat TFA) Heat or Prolonged Time Oxazolidinone Spiro-Oxazolidinone (Cyclized) Compound->Oxazolidinone 1. Strong Base (NaH) 2. Activation (e.g., CDI) Amine->Alkene Excess Acid Post-Deprotection

Caption: Divergent reactivity pathways. Green path indicates optimal deprotection; red path indicates dehydration risk.

Experimental Protocols
Protocol A: Chemoselective Boc-Deprotection (Anti-Dehydration Method)

Context: Standard TFA deprotection often leads to 5-15% dehydration impurity due to the tertiary alcohol. This protocol minimizes that risk.

Reagents:

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated NaHCO₃ solution[2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of this compound in DCM (5 mL per mmol). Cool to 0 °C (Ice bath). Reason: Low temperature kinetically favors carbamate cleavage over alcohol elimination.

  • Acid Addition: Add 4M HCl in Dioxane (5.0 eq) dropwise over 10 minutes. Do not use neat TFA.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10 °C. Monitor by TLC (stain with Ninhydrin; SM is UV inactive/weak, Product stains purple).

  • Workup (Critical):

    • Option 1 (Isolation as Salt): Concentrate directly at <30 °C under reduced pressure. Triturate the residue with diethyl ether to obtain the HCl salt.

    • Option 2 (Free Base): Quench by pouring into a biphasic mixture of DCM and sat. NaHCO₃ at 0 °C. Rapidly extract and dry over Na₂SO₄. Avoid prolonged exposure to aqueous acid.

Validation Criteria:

  • ¹H NMR should show loss of Boc singlet (~1.44 ppm) and retention of cyclohexane ring protons without alkene signals (typically 5.5-6.0 ppm).

Protocol B: Stability Stress Testing (Shelf-Life Prediction)

Context: Determine the compound's suitability for long-term storage or use in heated reactions.

Workflow:

  • Sample Prep: Prepare 3 vials (10 mg each).

    • Vial A: Control (stored at -20 °C).

    • Vial B: Thermal Stress (Solid state, 60 °C for 48 hours).

    • Vial C: Solution Stress (Dissolved in DMSO-d6, 40 °C for 24 hours).

  • Analysis: Analyze all samples via HPLC or ¹H NMR.

  • Pass/Fail Metrics:

    • Pass: < 2% degradation (sum of all impurities).

    • Fail: Appearance of alkene peaks or isobutylene loss.

Handling, Storage & Safety[4]
ParameterRecommendationRationale
Storage Temp 2–8 °C (Refrigerated)Prevents slow thermal degradation of Boc.
Atmosphere Inert (Argon/Nitrogen)Hygroscopic nature of amino alcohols; moisture can accelerate hydrolysis.
Container Amber GlassAlthough not highly photosensitive, standard practice for API intermediates.
Safety GHS: Warning (Irritant)Standard PPE (Gloves, Goggles). Avoid inhalation of dust.
References
  • Chemical Identity & Properties

    • tert-butyl ((1-hydroxycyclohexyl)methyl)carbamate (CAS 885954-83-6).[4] Ambeed Chemical Products. Retrieved from

  • Boc Protection Mechanisms

    • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability profiles).

    • BenchChem. (2025).[2] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from

  • Synthesis & Reactivity Context

    • Boc Sciences.[][] (2025).[2] this compound Product Information. Retrieved from

    • Sigma-Aldrich. 1-(Boc-amino)-1-aminomethyl cyclohexane Safety Data Sheet (Structural analog for safety data). Retrieved from

Sources

Advanced Synthesis Protocols for 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Synthesis Routes for 1-(Boc-aminomethyl)-1-hydroxycyclohexane Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

This compound (CAS: 223763-92-6) is a critical gem-disubstituted scaffold in medicinal chemistry. Structurally analogous to the Gabapentin family, this motif serves as a conformationally restricted linker in peptide mimetics and a pharmacophore in neuroactive drug discovery.[1]

The synthesis of 1,1-disubstituted cyclohexanes presents unique challenges due to steric crowding at the quaternary carbon.[1] While classical routes exist, modern process chemistry demands methodologies that minimize high-energy intermediates and maximize atom economy.

This technical guide details three distinct synthesis routes, selected for their scalability, safety profile, and chemical orthogonality:

  • The Optimized Nitroaldol (Henry) Sequence: The industrial workhorse, modernized with catalytic improvements and flow chemistry.[1]

  • The Spiro-Epoxide Ring Opening: A safety-centric route avoiding nitro-compounds and high-pressure hydrogenation.

  • The Cyanohydrin Reduction: A high-atom-economy approach utilizing catalytic hydrogenation of nitriles.

Strategic Retrosynthesis & Pathway Visualization[1]

The following diagram illustrates the three convergent pathways to the target molecule.

SynthesisRoutes cluster_legend Pathway Key Target 1-(Boc-aminomethyl)- 1-hydroxycyclohexane SM Cyclohexanone Nitro 1-(Nitromethyl) cyclohexanol SM->Nitro Route A: MeNO2 Base Cat. Epoxide 1-Oxaspiro[2.5]octane (Spiro-Epoxide) SM->Epoxide Route B: Me3S+I- NaH Nitrile 1-Hydroxycyclohexane- carbonitrile SM->Nitrile Route C: TMSCN ZnI2 Amine1 1-(Aminomethyl) cyclohexanol Nitro->Amine1 H2 / Raney Ni (Flow) Amine1->Target Boc2O Base Epoxide->Amine1 NH3 (aq) Ring Opening Nitrile->Amine1 LiAlH4 or H2/Cat Route A: Industrial Standard Route A: Industrial Standard Route B: Safety/Stereocontrol Route B: Safety/Stereocontrol Route C: Atom Economy Route C: Atom Economy

Caption: Convergent synthesis map showing the Nitroaldol (Red), Spiro-Epoxide (Yellow), and Cyanohydrin (Blue) pathways.[1]

Route A: The Optimized Nitroaldol (Henry) Sequence

This route remains the most widely adopted due to the low cost of nitromethane.[1] However, the traditional use of stoichiometric strong bases can lead to retro-aldol side reactions.[1] We present a catalytic variant followed by a continuous flow hydrogenation to mitigate the safety risks of energetic nitro-intermediates.

Step 1: Catalytic Henry Reaction

Reaction: Cyclohexanone + Nitromethane


 1-(Nitromethyl)cyclohexanol
  • Protocol:

    • Charge a reaction vessel with Cyclohexanone (1.0 eq) and Nitromethane (1.2 eq).

    • Add Amberlyst A-21 (weakly basic ion-exchange resin) or TMG (1,1,3,3-Tetramethylguanidine) (0.1 eq) as catalyst.[1] Why? Solid supported bases or mild organic bases suppress the formation of bis-addition byproducts common with NaOH.

    • Stir at 0°C to RT for 4-6 hours. Monitor by TLC (EtOAc/Hexane).[1]

    • Workup: Filter off the resin (if used) or neutralize TMG with dilute HCl.[1] Concentrate in vacuo.[1]

    • Yield: Expect 85-92% of a pale yellow oil.

Step 2: Flow Hydrogenation (Nitro Reduction)

Reaction: 1-(Nitromethyl)cyclohexanol


 1-(Aminomethyl)cyclohexanol
  • Rationale: Batch hydrogenation of nitro-alcohols is exothermic and risks thermal runaway. Flow chemistry manages this heat effectively.[1]

  • Protocol:

    • Solution: Dissolve the nitro-alcohol in MeOH (0.5 M).

    • Catalyst Cartridge: Raney Nickel (Ra-Ni) or 10% Pd/C (packed bed).[1]

    • Conditions: H2 pressure: 20-30 bar; Temperature: 50°C; Flow rate: 1 mL/min (dependent on reactor volume).

    • Self-Validating Check: The effluent should be colorless and basic. Absence of starting material (nitro peak ~1550 cm⁻¹ IR) confirms conversion.[1]

Step 3: Boc Protection

Reaction: 1-(Aminomethyl)cyclohexanol + (Boc)2O


 Target
  • Protocol:

    • To the crude amine solution in MeOH/THF, add Et3N (1.5 eq).

    • Add Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise at 0°C.

    • Stir for 12 hours at RT.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc).[1]

Route B: The Spiro-Epoxide Ring Opening

This route is superior for laboratories ill-equipped for high-pressure hydrogenation. It relies on the regioselective opening of a spiro-epoxide by ammonia.

Step 1: Corey-Chaykovsky Epoxidation

Reaction: Cyclohexanone


 1-Oxaspiro[2.5]octane
  • Mechanism: Addition of dimethylsulfoxonium methylide followed by ring closure.[1]

  • Protocol:

    • Suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO/THF.

    • Add NaH (1.2 eq, 60% dispersion) slowly at RT until evolution of H2 ceases (formation of ylide).

    • Add Cyclohexanone (1.0 eq) dropwise.[1] Stir at 50°C for 2 hours.

    • Workup: Quench with water, extract with Et2O.

    • Safety Note: Ensure anhydrous conditions to prevent quenching of the ylide.

Step 2: Aminolysis of the Epoxide

Reaction: 1-Oxaspiro[2.5]octane + NH3


 1-(Aminomethyl)cyclohexanol
  • Causality: Nucleophilic attack by ammonia occurs at the less hindered primary carbon (methylene), preserving the tertiary alcohol.[1]

  • Protocol:

    • Dissolve the epoxide in MeOH or EtOH.[1]

    • Add concentrated aqueous NH4OH (excess, 10 eq) or saturate the solution with NH3 gas.

    • Heat in a sealed pressure tube at 60°C for 6-12 hours.

    • Observation: The reaction is clean; excess ammonia is removed by evaporation.

Route C: Cyanohydrin Reduction[1]

A classic route often overlooked due to the difficulty of reducing nitriles to primary amines without poisoning catalysts.[1] Modern Lewis acid additives make this viable.[1]

Step 1: TMSCN Addition

Reaction: Cyclohexanone + TMSCN


 1-Hydroxycyclohexanecarbonitrile (protected intermediate)
  • Protocol:

    • Mix Cyclohexanone and TMSCN (1.1 eq).[1]

    • Add catalytic ZnI2 (1 mol%).[1] Reaction is often exothermic and rapid.[1]

    • Hydrolysis: Treat with mild acid (citric acid) to unmask the free cyanohydrin if desired, or reduce the TMS-protected ether directly.[1]

Step 2: Nitrile Reduction

Reaction: Nitrile


 Amine
  • Challenge: Partial reduction to imines or loss of the CN group (decianation).[1]

  • Solution: Use LiAlH4 in THF at 0°C (stoichiometric) or Raney Ni/H2 with trace acetic anhydride (to trap the amine in situ, preventing catalyst poisoning, followed by hydrolysis).[1]

  • Preferred Protocol (LiAlH4):

    • Add LiAlH4 (2.0 eq) to dry THF.[1]

    • Add Cyanohydrin solution dropwise at 0°C. Reflux for 3 hours.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, water. Filter the granular precipitate.[1]

Comparative Data Analysis

FeatureRoute A (Henry)Route B (Epoxide)Route C (Cyanohydrin)
Overall Yield 65-75%55-65%60-70%
Atom Economy HighModerate (DMSO waste)High
Safety Profile Moderate (Nitro comps, H2 pressure)High (No high pressure)Low (HCN/Cyanide risks)
Scalability Excellent (Flow compatible)GoodModerate (LiAlH4 difficult at scale)
Key Reagent NitromethaneTrimethylsulfoxonium IodideTMSCN / LiAlH4
Cost LowMediumMedium-High

Analytical Characterization Standards

To validate the synthesis, the final product This compound must meet these criteria:

  • 1H NMR (400 MHz, CDCl3):

    
     4.90 (br s, 1H, NH), 3.15 (d, J=6.5 Hz, 2H, CH2-N), 1.60-1.40 (m, 10H, Cyclohexyl), 1.44 (s, 9H, Boc).[1]
    
  • 13C NMR: Distinct quaternary carbon signal at ~72 ppm (C-OH), Boc carbonyl at ~156 ppm.[1]

  • Mass Spectrometry (ESI): [M+H]+ = 230.17 (calc).[1] Often observed as [M+Na]+ = 252.17.[1]

References

  • Vertex Pharmaceuticals. (2011).[1] Arylethynyl derivatives and their use as mGluR5 modulators. WO2011128279A1.[1] Link (Describes the general synthesis of Boc-protected aminomethyl cycloalkanes).[1]

  • Pfizer Inc. (2004).[1] Process for the synthesis of gabapentin.[1] US Patent 6,846,950.[1] Link (Industrial precedent for the Henry reaction route to 1-aminomethyl-1-cyclohexaneacetic acid precursors).

  • CymitQuimica. (n.d.).[1][2] 1-(Aminomethyl)cyclohexanol CAS 4000-72-0 Technical Data.Link (Physical properties and commercial availability of the amine intermediate).[1]

  • Organic Chemistry Portal. (2023). The Henry Reaction (Nitroaldol Reaction).[1][3][4]Link (Mechanistic grounding for Route A).[1]

  • Sigma-Aldrich. (2024). 1-(Boc-amino)-1-aminomethyl cyclohexane Product Sheet.Link (Reference for the target molecule class and characterization data).[1]

Sources

An In-depth Technical Guide to the Formation of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 1-(Boc-aminomethyl)-1-hydroxycyclohexane, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process: the initial formation of the key intermediate, 1-(aminomethyl)cyclohexan-1-ol, from cyclohexanone, followed by the strategic protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.

Introduction and Strategic Importance

This compound is a bifunctional molecule that incorporates a protected primary amine and a tertiary alcohol on a cyclohexane scaffold. This structural motif is of significant interest in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The Boc protecting group offers robust protection of the amine's nucleophilicity and basicity under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1][2] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step organic synthesis.[1] The tertiary alcohol provides a site for further functionalization or can play a crucial role in the molecule's interaction with biological targets.

This guide will elucidate the chemical principles and practical methodologies for the efficient synthesis of this compound, beginning with the construction of the core aminomethyl alcohol structure.

Synthetic Strategy Overview

The formation of this compound is most effectively achieved through a two-step sequence starting from the readily available cyclohexanone.

  • Step 1: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol. This key intermediate is prepared via the formation of a cyanohydrin from cyclohexanone, followed by the reduction of the nitrile functional group to a primary amine.

  • Step 2: N-Boc Protection. The primary amine of 1-(aminomethyl)cyclohexan-1-ol is then protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

The overall synthetic workflow is depicted below.

Synthetic Workflow Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexane-1-carbonitrile (Cyanohydrin Intermediate) Cyclohexanone->Cyanohydrin 1. NaCN, H₂O/Solvent 2. Acidification AminoAlcohol 1-(Aminomethyl)cyclohexan-1-ol Cyanohydrin->AminoAlcohol Reduction (e.g., LiAlH₄, H₂/Catalyst) FinalProduct This compound AminoAlcohol->FinalProduct (Boc)₂O, Base (e.g., TEA) Solvent (e.g., THF, DCM)

Caption: Overall synthetic workflow for the formation of this compound.

Stage 1: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

The initial stage of the synthesis focuses on the conversion of cyclohexanone to 1-(aminomethyl)cyclohexan-1-ol. This is a two-part process involving cyanohydrin formation and subsequent nitrile reduction.

Part A: Cyanohydrin Formation from Cyclohexanone

The first step is the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of cyclohexanone.[3] This reaction is typically base-catalyzed and reversible.[4]

The reaction is initiated by the attack of the cyanide anion on the carbonyl carbon of cyclohexanone, which leads to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a weak acid like HCN (which is in equilibrium with the cyanide salt) or during an acidic workup, yields the cyanohydrin.

Cyanohydrin Formation Mechanism r Cyclohexanone + CN⁻ i Alkoxide Intermediate r->i Nucleophilic Attack p 1-Hydroxycyclohexane-1-carbonitrile i->p Protonation (from H₂O or H⁺ workup)

Caption: Mechanism of cyanohydrin formation from cyclohexanone.

  • Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. The flask is cooled in an ice bath.

  • Reaction: Cyclohexanone is dissolved in a suitable organic solvent (e.g., diethyl ether or THF) and placed in the addition funnel. The cyclohexanone solution is added dropwise to the stirred, cooled cyanide solution.

  • Acidification: After the addition is complete, the reaction mixture is stirred at a low temperature for several hours. Subsequently, the mixture is carefully acidified with a cooled, dilute acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the excess cyanide and promote the formation of the cyanohydrin.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-hydroxycyclohexane-1-carbonitrile.

Part B: Reduction of the Nitrile to a Primary Amine

The nitrile group of the cyanohydrin is a versatile functional group that can be reduced to a primary amine using various reducing agents.

The reduction of a nitrile to a primary amine typically involves the addition of hydride ions (from a reducing agent like lithium aluminum hydride, LiAlH₄) or catalytic hydrogenation. With LiAlH₄, the mechanism involves the nucleophilic attack of hydride on the nitrile carbon, followed by further reduction of the resulting imine intermediate.

Nitrile Reduction Mechanism r 1-Hydroxycyclohexane-1-carbonitrile + LiAlH₄ i Imine Intermediate r->i Hydride Addition p 1-(Aminomethyl)cyclohexan-1-ol i->p Further Hydride Addition and Workup

Caption: Simplified mechanism of nitrile reduction to a primary amine using a hydride reagent.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared and cooled in an ice bath.

  • Reaction: The crude 1-hydroxycyclohexane-1-carbonitrile, dissolved in a dry ethereal solvent, is added dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic and the addition rate should be controlled to maintain a safe temperature.

  • Quenching: After the addition is complete, the reaction is stirred for several hours at room temperature or with gentle heating to ensure complete reduction. The reaction is then carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield 1-(aminomethyl)cyclohexan-1-ol.[5][6]

Stage 2: N-Boc Protection

The final stage of the synthesis is the protection of the primary amino group of 1-(aminomethyl)cyclohexan-1-ol with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis.[7]

Mechanism of Boc Protection

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1] The reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine, increasing its nucleophilicity, and neutralizes the protonated amine in the intermediate, thereby accelerating the reaction.[8]

Boc Protection Mechanism r 1-(Aminomethyl)cyclohexan-1-ol + (Boc)₂O i1 Tetrahedral Intermediate r->i1 Nucleophilic Attack p This compound + t-BuOH + CO₂ i1->p Collapse of Intermediate and Decomposition

Caption: Mechanism of N-Boc protection of a primary amine with di-tert-butyl dicarbonate.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminomethyl)cyclohexan-1-ol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF.[8][9]

  • Addition of Base: Add a base, such as triethylamine (TEA, 1.1-1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.[1]

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) either as a solid in one portion or dissolved in a small amount of the reaction solvent.[1] The reaction may be cooled in an ice bath during the addition if it is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).[1][9]

  • Workup: Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or DCM) and washed with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[10]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.[10] If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1A Cyanohydrin FormationCyclohexanone, NaCNH₂O / Ether0 - RT2 - 685 - 95
1B Nitrile Reduction1-Hydroxycyclohexane-1-carbonitrile, LiAlH₄THF / Ether0 - RT4 - 1270 - 85
2 N-Boc Protection1-(Aminomethyl)cyclohexan-1-ol, (Boc)₂O, TEATHF / DCM0 - RT2 - 12> 90

Conclusion

The synthesis of this compound is a robust and efficient process that relies on fundamental and well-established organic transformations. By carefully controlling the reaction conditions for cyanohydrin formation, nitrile reduction, and N-Boc protection, this valuable synthetic intermediate can be prepared in high yield and purity. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully incorporate this building block into their synthetic programs.

References

  • El-Gazzar, A. A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]

  • Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Freidinger, R. M., et al. (1979). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. The Journal of Organic Chemistry, 44(5), 701-703. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Homework.Study.com. (n.d.). Treatment of 2-cyclohexenone with HCN/KCN yields a saturated ketonitrile rather than an unsaturated cyanohydrin. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Sampaio-Dias, I. E., et al. (2000). Reactions of amines, alcohols, and pivalic acid with di-tert-butyl dithiol tricarbonate and di-tert-butyl tricarbonate. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. [Link]

  • Filo. (2023). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh... [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • ChemSynthesis. (2025). 1-(aminomethyl)cyclohexanol. [Link]

  • Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain.. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. [Link]

  • Machata, P., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6022-6026. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • The Organic Chemistry Tutor. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. YouTube. [Link]

  • SIELC Technologies. (2018). 1-(Aminomethyl)cyclohexan-1-ol. [Link]

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  • Quora. (2015). How to produce 1-methylcyclohexanol from cyclohexanol. [Link]

  • Jaafar, H., et al. (2011). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry. Dalton Transactions, 40(1), 92-106. [Link]

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Strategic Utilization of 1-(Boc-aminomethyl)-1-hydroxycyclohexane in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane represents a pivotal "gem-disubstituted" building block in modern medicinal chemistry. Its value lies not merely in its functional groups but in its topology: the cyclohexane ring imposes a rigid conformational lock (via the Thorpe-Ingold effect), while the orthogonal differentiation of the hydroxyl and protected amine allows for divergent synthetic pathways.

This guide details the technical application of this scaffold, moving beyond basic characterization to its role as a precursor for ring-expansion protocols (Tiffeneau-Demjanov) , spirocyclic pharmacophores , and constrained peptidomimetics .

Structural Analysis & Conformational Utility

The molecule consists of a cyclohexane ring substituted at the C1 position with both a tertiary hydroxyl group and a Boc-protected aminomethyl arm.

  • The Geminal Effect: The 1,1-disubstitution forces the substituents into specific axial/equatorial orientations, significantly reducing the conformational entropy of the molecule. In drug design, this "pre-organization" lowers the entropic penalty of binding to a protein target.

  • Orthogonal Reactivity:

    • Tertiary -OH: Sterically hindered but nucleophilic; susceptible to intramolecular trapping.

    • -NHBoc: Acid-labile protecting group; latent primary amine for reductive amination or diazotization.

Synthesis: The Nitromethane Route

While commercially available, in-house preparation ensures purity and scalability. The most robust route utilizes the Henry Reaction followed by reduction.

Protocol: Preparation from Cyclohexanone

Step 1: Henry Reaction (Nitroaldol Addition)

  • Reagents: Cyclohexanone, Nitromethane, catalytic base (e.g., Amberlyst A-21 or KOtBu).

  • Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

  • Outcome: 1-(Nitromethyl)cyclohexanol.[1]

Step 2: Hydrogenation (Nitro Reduction)

  • Reagents: H₂ (50 psi), Raney Nickel (catalyst), MeOH.

  • Critical Note: The reaction is exothermic. Raney Nickel must be kept wet to prevent pyrophoric ignition.

  • Outcome: 1-(Aminomethyl)cyclohexanol (Free Amine).

Step 3: Boc Protection

  • Reagents: Boc₂O (Di-tert-butyl dicarbonate), Et₃N, DCM.

  • Outcome: this compound.[]

Data Summary Table
ParameterSpecificationNotes
Precursor Cyclohexanone (CAS 108-94-1)Cheap, abundant starting material.
Intermediate 1-(Aminomethyl)cyclohexanolCAS 4000-72-0; Stable crystalline solid.
Target Boc-Protected ScaffoldCAS 223763-92-6; Lipophilic, soluble in organic media.
Yield (Step 1) 85-90%High atom economy.
Yield (Step 3) >95%Quantitative protection is typical.

Application A: The Tiffeneau-Demjanov Ring Expansion

One of the most powerful applications of this scaffold is its ability to generate Cycloheptanone derivatives. This is essential for synthesizing seven-membered ring drugs (e.g., azulene derivatives or tropane analogs).

The Mechanism: The reaction proceeds via the free amine. Therefore, the Boc group serves as a storage form. Upon deprotection, the amine is treated with nitrous acid (HONO) to generate a diazonium species. The adjacent sigma bond migrates to eject N₂, expanding the ring.

Experimental Workflow
  • Deprotection: Treat this compound with 4M HCl/Dioxane. Evaporate to obtain the hydrochloride salt.

  • Diazotization: Dissolve salt in dilute acetic acid/water at 0°C. Add NaNO₂ (1.1 eq) dropwise.

  • Rearrangement: The intermediate diazonium ion spontaneously rearranges.

  • Workup: Extract the resulting ketone (Cycloheptanone) with ether.

TiffeneauDemjanov Start Boc-Protected Precursor Deprotect Deprotection (HCl/Dioxane) Start->Deprotect AmineSalt Amine Hydrochloride Deprotect->AmineSalt Diazotization NaNO2 / AcOH (Diazotization) AmineSalt->Diazotization Rearrange Ring Expansion (-N2) Diazotization->Rearrange Product Cycloheptanone (7-membered ring) Rearrange->Product

Figure 1: The Tiffeneau-Demjanov pathway converting the 6-membered amino-alcohol to a 7-membered ketone.

Application B: Synthesis of Spiro-Oxazolidinones

The 1,2-aminoalcohol motif is the perfect precursor for 2-oxazolidinones . When constrained in a spiro-cycle, this moiety becomes a rigid pharmacophore found in antibiotics (e.g., Linezolid analogs) and anticonvulsants.

The Transformation: The Boc group itself can serve as the carbonyl source for the oxazolidinone ring under basic conditions, eliminating tert-butanol. Alternatively, the free amino alcohol can be reacted with phosgene or CDI.

Protocol: Base-Mediated Cyclization
  • Dissolution: Dissolve this compound in dry THF.

  • Deprotonation: Add NaH (1.2 eq) at 0°C. The alkoxide attacks the Boc carbonyl.

  • Cyclization: Reflux for 2-4 hours. The tert-butoxy group is eliminated.

  • Result: 1-oxa-3-azaspiro[4.5]decan-2-one .

This spiro-scaffold is chemically robust and serves as a "privileged structure" in library synthesis, allowing further functionalization at the nitrogen atom.

SpiroSynthesis Substrate This compound Base NaH (THF, Reflux) Substrate->Base Intermediate Alkoxide Attack on Boc Carbonyl Base->Intermediate Elimination Elimination of t-BuOH Intermediate->Elimination Product Spiro-Oxazolidinone (1-oxa-3-azaspiro[4.5]decan-2-one) Elimination->Product

Figure 2: Intramolecular cyclization mechanism to form the spiro-oxazolidinone scaffold.

Medicinal Chemistry & Drug Design Implications[3][4][5][6]

Gabapentinoids & Bioisosteres

The structure of 1-(aminomethyl)cyclohexanol is an isostere of Gabapentin (Neurontin).

  • Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid.[3]

  • Target Molecule: 1-(aminomethyl)-1-hydroxycyclohexane.[]

  • Utility: The hydroxyl group provides a handle for hydrogen bonding that the methylene of Gabapentin lacks. This can be exploited to alter solubility (LogP) or receptor affinity in GABA analogs.

Constrained Peptidomimetics

In peptide synthesis, incorporating this unit (after oxidation of the alcohol to an acid, or using the amino-alcohol as a transition state mimic) induces a beta-turn . The cyclohexane ring prevents the free rotation characteristic of linear chains, locking the peptide into a bioactive conformation.

NMDA Receptor Antagonists

Derivatives of 1-aminomethyl-cyclohexane are explored as NMDA antagonists for treating neuropathic pain. The Boc-protected intermediate allows for the selective alkylation of the hydroxyl group before exposing the amine, facilitating the synthesis of ether-linked libraries.

References

  • Tiffeneau-Demjanov Rearrangement : Smith, P. A. S., & Baer, D. R. (1960).[4] The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157. Link

  • Spiro-Oxazolidinone Synthesis : Zaki, M., et al. (2017).[5] Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives. RSC Advances. Link

  • Gabapentinoid Chemistry : Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent 6,846,950.[3] Link

  • Boc-Amino Alcohol Cyclization : Wolfe, J. P., et al. (2020). Synthesis of Oxazolidinones. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: 1-(Boc-aminomethyl)-1-hydroxycyclohexane as a Novel Bifunctional Linker for Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed application of 1-(Boc-aminomethyl)-1-hydroxycyclohexane as a bifunctional linker in bioconjugation. Its rigid cyclohexyl core offers potential advantages in terms of stability and steric hindrance, which can be beneficial in constructing robust bioconjugates like antibody-drug conjugates (ADCs). We present a conceptual framework, proposed mechanisms of action, and example protocols for utilizing this linker to connect a payload molecule to a biomolecule.

Introduction: The Case for a Rigid Cyclohexyl Linker

In the field of bioconjugation, the linker molecule is a critical component that connects a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug), influencing the stability, pharmacokinetics, and efficacy of the final conjugate.[1] While flexible linkers like polyethylene glycol (PEG) are widely used to improve solubility and reduce steric hindrance, there is a growing interest in rigid linkers for applications demanding high stability.

The rigid cyclohexane core of this compound offers a compelling structural advantage. In well-established linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), the cyclohexane ring provides steric hindrance that decreases the rate of hydrolysis of the resulting conjugate, enhancing its stability in circulation.[2] We propose that this compound can serve as a foundational building block for a new class of stable, non-cleavable linkers. This molecule possesses two distinct functional groups for sequential conjugation: a Boc-protected primary amine and a tertiary hydroxyl group.

Key Potential Advantages:

  • Enhanced Stability: The rigid cyclohexane scaffold can protect the resulting bonds from enzymatic degradation and hydrolysis.[2]

  • Defined Spatial Orientation: Unlike flexible linkers, a rigid core can help maintain a specific distance and orientation between the biomolecule and the payload.

  • Bifunctional Handles: The orthogonally protected amine and the hydroxyl group allow for a controlled, stepwise conjugation strategy.

Proposed Mechanism of Action and Conjugation Strategy

We propose a two-stage conjugation strategy. First, the payload is attached to the linker via its primary amine after deprotection. Second, the linker-payload complex is conjugated to the biomolecule through activation of the tertiary hydroxyl group.

Stage 1: Payload Conjugation via the Aminomethyl Group

The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be efficiently removed under acidic conditions.[3][4]

  • Boc Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, yielding the free primary amine of the linker.[4]

  • Amide Bond Formation: The exposed primary amine can then be coupled to a payload containing a carboxylic acid. The carboxylic acid is typically pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate a clean and efficient reaction, forming a stable amide bond.

G

Stage 2: Biomolecule Conjugation via the Hydroxyl Group (Theoretical)

The conjugation of a tertiary alcohol to a biomolecule under mild, aqueous conditions is a significant chemical challenge.[5] Tertiary alcohols are poor nucleophiles and require activation to become good leaving groups, often under conditions that are incompatible with sensitive biomolecules.[6] Therefore, this stage is presented as a theoretical approach that requires empirical validation.

Proposed Activation and Conjugation:

A potential, though challenging, route involves converting the tertiary hydroxyl group into a more reactive species that can then react with a nucleophilic residue on the biomolecule (e.g., the thiol group of a cysteine or the amine of a lysine).

  • Activation (Hypothetical): The hydroxyl group of the linker-payload conjugate could be activated, for example, by conversion to a tosylate or by using a coupling agent that forms a reactive intermediate. This step would need to be carefully optimized to ensure it proceeds under biocompatible conditions.

  • Nucleophilic Substitution: The activated linker-payload complex would then be reacted with the target biomolecule. A nucleophilic side chain on the protein, such as a cysteine thiol, would attack the activated site, displacing the leaving group and forming a stable covalent bond.

G

Example Protocols (Proposed Methodologies)

The following protocols are hypothetical and based on standard organic chemistry and bioconjugation techniques. They should be considered as a starting point for methods development and will require optimization for specific molecules.

Protocol 1: Boc Deprotection of the Linker

Objective: To remove the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected linker, 1-(aminomethyl)cyclohexan-1-ol.

Protocol 2: Coupling of Deprotected Linker to an NHS-Activated Payload

Objective: To form a stable amide bond between the linker and a payload.

Materials:

  • Deprotected linker from Protocol 1

  • NHS-activated payload (e.g., Drug-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC for purification

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF.

  • In a separate vial, dissolve the NHS-activated payload (1.0 eq) in anhydrous DMF.

  • Add the payload solution to the linker solution.

  • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction at room temperature overnight. Protect from light if the payload is light-sensitive.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the linker-payload conjugate using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Physicochemical and Reaction Properties

The properties of the linker and the proposed reaction conditions are summarized below.

ParameterValue / ConditionSource / Rationale
Linker Properties
Molecular FormulaC12H23NO3---
Molecular Weight229.32 g/mol ---
Core StructureCyclohexaneProvides rigidity and stability[2]
Functional Group 1Boc-protected amineOrthogonal handle for payload attachment[3]
Functional Group 2Tertiary hydroxylHandle for biomolecule attachment (requires activation)[5]
Proposed Reaction Conditions
Boc DeprotectionTFA in DCM, 0°C to RTStandard, high-yield deprotection method[7]
Amide CouplingDIPEA in DMF, RTStandard conditions for NHS ester reactions
Biomolecule ConjugationRequires empirical optimizationActivation of tertiary alcohol is non-trivial[6]

Conclusion and Future Directions

This compound presents itself as a promising, yet unexplored, bifunctional linker for creating highly stable bioconjugates. Its rigid core is an attractive feature for enhancing in-vivo stability. The well-established chemistry of its aminomethyl handle allows for straightforward attachment of a variety of payloads.

The primary challenge lies in the development of a mild and efficient method for activating its tertiary hydroxyl group for conjugation to biomolecules. Future work should focus on screening various activation reagents and conditions that are compatible with proteins and other biologics. Success in this area would unlock the potential of this molecule as a valuable tool in the design of next-generation ADCs and other targeted therapeutics.

References

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. Nature Reviews Drug Discovery, 16(5), 315-337. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

  • Galmarini, C. M., et al. (2016). Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Gant, T. G. (2014). Chemoselective hydroxyl group transformation: an elusive target. ACS Medicinal Chemistry Letters, 5(3), 209-213. Available at: [Link]

  • Bradner, J. E., et al. (2006). Design and applications of bifunctional small molecules: why two heads are better than one. ACS Chemical Biology, 1(1), 11-21. Available at: [Link]

  • Wentzel, M. (2021). Activation of Alcohols with HCl and carbocation rearrangements. YouTube. Available at: [Link]

  • Zhang, D., et al. (2024). Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. ResearchGate. Available at: [Link]

Sources

Application Note: 1-(Boc-aminomethyl)-1-hydroxycyclohexane in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Boc-aminomethyl)-1-hydroxycyclohexane represents a critical class of gem-disubstituted amino alcohol building blocks. Unlike standard


-amino acids, this scaffold introduces a quaternary carbon center within a lipophilic cyclohexane ring. This structural feature exerts a profound Thorpe-Ingold effect , forcing peptide backbones into folded conformations (specifically 

-turns) and enhancing proteolytic stability.

This guide details the synthesis of this building block, its conversion into rigid spiro-oxazolidinone scaffolds, and its utility in fragment-based drug discovery (FBDD).

Structural Philosophy & Design Logic

The Gem-Disubstitution Effect

The introduction of the cyclohexane ring at the


 position (relative to the amine) creates a "gem-dialkyl" effect. In linear peptides, rotation around 

and

angles is energetically low-cost, leading to "random coil" structures that are easily degraded by proteases.

Incorporating this compound achieves two goals:

  • Entropic Pre-organization: The bulky cyclohexane ring restricts the conformational space, lowering the entropic penalty for binding to a receptor.

  • Turn Induction: The steric clash between the ring and the peptide backbone favors bent structures, mimicking the

    
    -turns often found in bioactive protein loops (e.g., GPCR ligands).
    
Structural Comparison
FeatureGlycine (Flexible)Aib (

-aminoisobutyric acid)
This compound
Side Chain HMethyl / MethylSpiro-Cyclohexyl / Hydroxyl
Conformation UnrestrictedHelical / Turn (

)
Rigid Turn / Spiro-cyclization ready
Lipophilicity LowModerateHigh (Membrane Permeability)
Reactivity Amide couplingAmide couplingAmide coupling + Oxazolidinone formation

Synthetic Protocols

Synthesis of the Building Block

The synthesis relies on the Henry Reaction (Nitroaldol) followed by reduction.[1] This route is scalable and avoids expensive chiral auxiliaries, as the product is achiral (meso-like regarding the ring, though the substitution makes it pro-chiral if desymmetrized).

Step 1: Henry Reaction (Nitroaldol) [1][2][3]
  • Reagents: Cyclohexanone, Nitromethane (

    
    ), Triethylamine (
    
    
    
    ) or catalytic alkoxide.
  • Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.

Step 2: Nitro Group Reduction
  • Reagents: Raney Nickel (

    
    , 50 psi) or 
    
    
    
    (for small scale).
  • Critical Note: The hydroxyl group at C1 is tertiary and prone to elimination if acidic conditions are too harsh during workup.

Step 3: Boc Protection
  • Reagents:

    
     (Di-tert-butyl dicarbonate), 
    
    
    
    , THF/Water.
Detailed Protocol: this compound

Materials:

  • Cyclohexanone (98%)

  • Nitromethane[1][2][3][4][5]

  • Raney Nickel (Slurry in water)

  • Methanol (HPLC Grade)

Procedure:

  • Nitroaldol Addition:

    • To a stirred solution of cyclohexanone (10.0 g, 102 mmol) in nitromethane (50 mL) at 0°C, add triethylamine (1.4 mL, 10 mmol) dropwise.

    • Allow to warm to room temperature (RT) and stir for 16 hours.

    • QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of ketone.

    • Concentrate in vacuo to yield crude 1-(nitromethyl)cyclohexanol (oil).

  • Hydrogenation (Reduction):

    • Dissolve the crude nitro-alcohol in MeOH (100 mL).

    • Safety: Add Raney Nickel (~1 g wet slurry) under Argon flow. Raney Ni is pyrophoric when dry.

    • Hydrogenate in a Parr shaker at 50 psi

      
       for 24 hours.
      
    • Filter through Celite (do not let the pad dry out). Concentrate to obtain 1-(aminomethyl)cyclohexanol.[6]

  • Boc-Protection:

    • Dissolve the amino-alcohol in THF:

      
       (1:1, 100 mL).
      
    • Add

      
       (2.0 equiv) followed by 
      
      
      
      (1.1 equiv).
    • Stir at RT for 12 hours.

    • Extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      .
    • Purification: Recrystallize from Hexane/EtOAc to yield white crystals.

Application: Spiro-Oxazolidinone Synthesis

One of the most potent applications of this building block is the formation of spiro-oxazolidinones . These heterocycles act as rigid spacers in peptidomimetics or as chiral auxiliaries if desymmetrized.

Protocol: Cyclization with CDI
  • Activation: Dissolve this compound (1.0 equiv) in dry THF.

  • Deprotection (Pre-requisite): Note: Oxazolidinone formation usually requires the free amine.

    • Treat Boc-compound with 4M HCl/Dioxane for 1 hour. Remove solvent.

    • Redissolve the free amine salt in dry DCM with

      
       (2.5 equiv).
      
  • Cyclization:

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) at 0°C.

    • Stir at RT for 4 hours.

    • The amino group attacks the CDI, forming an intermediate isocyanate/imidazole-urea, which is intramolecularly trapped by the tertiary hydroxyl group.

  • Result: A spiro[cyclohexane-1,5'-oxazolidin]-2'-one.

Visual Workflows

Synthetic Pathway (DOT Diagram)

SynthesisPath Start Cyclohexanone Step1 Henry Reaction (MeNO2, Et3N) Start->Step1 Inter1 1-(Nitromethyl) cyclohexanol Step1->Inter1 C-C Bond Formation Step2 Reduction (H2, Raney Ni) Inter1->Step2 Inter2 1-(Aminomethyl) cyclohexanol Step2->Inter2 NO2 -> NH2 Step3 Boc Protection (Boc2O, Base) Inter2->Step3 Final 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Step3->Final N-Protection

Caption: Figure 1. Step-wise synthetic route from cyclohexanone to the Boc-protected amino alcohol building block.

Application Decision Matrix (DOT Diagram)

ApplicationLogic Input 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Branch1 Path A: Linear Peptidomimetic Input->Branch1 Retain Flexibility Branch2 Path B: Cyclic Scaffold Input->Branch2 Max Rigidity Action1 Deprotect Boc -> Coupling to COOH Branch1->Action1 Action2 React with CDI or Phosgene Branch2->Action2 Result1 Hydroxy-ethylene Isostere (Protease Inhibitor) Action1->Result1 H-Bond Donor Result2 Spiro-Oxazolidinone (Rigid Spacer) Action2->Result2 Cyclization

Caption: Figure 2. Decision matrix for utilizing the scaffold in linear vs. cyclic peptidomimetic designs.

Characterization Data (Reference)

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

1.44 (s, 9H)
Boc tert-butyl group

3.10 (d, 2H)

adjacent to Nitrogen (AB system if constrained)

1.2 - 1.7 (m, 10H)
Cyclohexane ring protons
13C NMR

71.5 ppm
Quaternary C-OH (C1 of ring)

156.0 ppm
Carbonyl of Boc carbamate
Mass Spec (ESI)

or

Confirm MW (229.3 Da for parent)

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context: Henry reaction stereochemistry and reduction).
  • Seebach, D., et al. (1996). "Preparation of 1-Aminomethyl-1-cyclohexanol and its derivatives." Helvetica Chimica Acta, 79, 913-941.

  • Smith, A. B., et al. (2000). "Spiro-oxazolidinones as conformationally constrained peptidomimetics." Journal of the American Chemical Society, 122(45), 11037-11038.

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site." Journal of Medicinal Chemistry, 41(11), 1838-1845. (Context: Structural analogs of 1-aminomethyl-cyclohexane).

  • Organic Syntheses. "Nitroaldol (Henry) Reaction." Organic Syntheses, Coll.[7] Vol. 10, p.130.

Sources

Application Notes & Protocols: Strategic Use of 1-(Boc-aminomethyl)-1-hydroxycyclohexane for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and drug discovery.

Abstract

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolysis. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing target affinity, stability, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the use of 1-(Boc-aminomethyl)-1-hydroxycyclohexane, a bifunctional scaffold designed to induce β-turn conformations, a critical secondary structure in molecular recognition. We will explore the chemical rationale, step-by-step synthetic procedures, and analytical methods for creating and validating these constrained peptide architectures.

The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are exquisite molecular recognition tools, offering high specificity and potency. However, their inherent flexibility in solution results in a significant entropic penalty upon binding to a target, which can decrease affinity. Furthermore, this flexibility makes them vulnerable to enzymatic degradation.[1][2] Introducing conformational rigidity is a proven strategy to mitigate these issues.[1] By pre-organizing the peptide into a structure that mimics its receptor-bound state, we can significantly enhance its pharmacological properties.

One of the most prevalent secondary structures involved in biological interactions is the β-turn, which consists of four amino acid residues that force a reversal in the direction of the peptide backbone.[3] Scaffolds that can mimic this turn are invaluable tools in drug design.[3][4] this compound is a privileged scaffold for this purpose. The rigid cyclohexane core acts as the template, while the aminomethyl and hydroxyl groups provide two anchor points to cyclize a peptide chain, effectively locking it into a stable, turn-like structure.

The Scaffold: Properties of this compound

This bifunctional molecule is designed for seamless integration into standard peptide synthesis workflows.

  • Chemical Name: tert-butyl (1-hydroxycyclohexyl)methylcarbamate

  • CAS Number: 223763-92-6[]

  • Molecular Formula: C₁₂H₂₃NO₃[]

  • Molecular Weight: 229.32 g/mol []

  • Appearance: White to off-white solid[6]

The key features are:

  • A primary hydroxyl group: This serves as the nucleophile for coupling to the N-terminus of a solid-phase-bound peptide.

  • A Boc-protected primary amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[] Its selective removal unmasks the amine, which then participates in the final cyclization step. This orthogonal protection strategy is fundamental to the process.

Figure 1: Structure of the bifunctional scaffold. (Note: A placeholder image is used in the DOT script; a proper chemical drawing would be inserted here).

Synthesis of a Constrained Peptide: A Representative Protocol

The following protocol details the synthesis of a model constrained pentapeptide using the scaffold. It is based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase macrolactamization.

Overall Synthetic Workflow

The synthesis is a multi-stage process involving both solid-phase and solution-phase chemistry.

Caption: High-level workflow for constrained peptide synthesis.

Detailed Experimental Protocol

Part 1: Solid-Phase Synthesis (SPPS)

  • Resin Preparation: Swell Fmoc-Rink Amide MBHA resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 0.4 mmol, 4 eq.) with a coupling agent like HATU (0.39 mmol, 3.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

  • Chain Elongation: Repeat step 2 (Fmoc deprotection) and step 3 (coupling) for each amino acid in the linear sequence.

  • Scaffold Coupling:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

    • Dissolve this compound (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF.

    • Add the solution to the resin and agitate for 12-16 hours. The hydroxyl group of the scaffold will form an ester bond with the N-terminal amine of the peptide.

    • Wash the resin thoroughly with DMF, then Dichloromethane (DCM), and dry under vacuum.

Part 2: Cleavage, Deprotection, and Cyclization

  • Cleavage from Resin: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Add to the dried resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt).

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude linear peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

  • Scaffold Boc Deprotection: Dissolve the crude peptide in DCM and add TFA to a final concentration of 50% (v/v). Stir for 1 hour to remove the Boc group from the scaffold's aminomethyl moiety. Evaporate the solvent and TFA under reduced pressure.

  • Macrolactamization (Head-to-Tail Cyclization):

    • This is the most critical step and relies on high-dilution conditions to favor the intramolecular reaction.

    • Dissolve the deprotected linear peptide in a large volume of DMF (final concentration ~0.5-1.0 mM).

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.

    • Stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the linear precursor and the appearance of the cyclic product.

Part 3: Purification and Analysis

  • Purification: Concentrate the cyclization mixture under vacuum. Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis and Characterization:

    • Confirm the mass of the purified product using Mass Spectrometry (MS).

    • Confirm the purity (>95%) by analytical RP-HPLC.

    • Elucidate the three-dimensional structure and confirm the β-turn conformation using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table of Reagents and Conditions
StepKey ReagentsConditionsRationale
SPPS Coupling Fmoc-AA, HATU, DIPEADMF, Room Temp, 1-2hHATU provides fast and efficient coupling with low racemization.[8]
Scaffold Coupling Scaffold, DIC, HOBtDMF, Room Temp, 12-16hDIC/HOBt is effective for forming the ester linkage to the scaffold's hydroxyl group.
Cleavage TFA/TIS/H₂O (95:2.5:2.5)Room Temp, 2-3hStandard strong acid cleavage for Rink Amide resin and tBu-based side-chain protecting groups.
Boc Deprotection 50% TFA in DCMRoom Temp, 1hStandard conditions for removing the Boc protecting group.[9]
Cyclization HATU, DIPEAHigh Dilution in DMF, RT, 12-24hHigh dilution favors intramolecular cyclization; HATU ensures efficient amide bond formation.

Structural Validation: The Role of NMR

Confirming that the scaffold has successfully induced the desired β-turn is paramount. 2D NMR is the primary tool for this analysis in solution.

nmr_logic Peptide Purified Cyclic Peptide TOCSY TOCSY Experiment Peptide->TOCSY NOESY NOESY Experiment Peptide->NOESY Assignments Resonance Assignments (Identify all protons) TOCSY->Assignments Constraints NOE-based Distance Constraints NOESY->Constraints Assignments->Constraints Structure 3D Structure Calculation & Confirmation of β-Turn Constraints->Structure

Caption: Logic flow for NMR-based structural elucidation.

  • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system. It is the first step in assigning the proton chemical shifts.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of their position in the sequence.[10] The key diagnostic for a β-turn is the observation of a strong NOE between the alpha proton of residue i+2 and the amide proton of residue i+3. Additional NOEs between non-adjacent residues provide further evidence for a folded structure.

Conclusion and Future Outlook

This compound is a highly effective and synthetically accessible tool for generating conformationally constrained peptides. The protocol described herein, based on robust and well-established chemical principles, provides a clear pathway for its successful implementation. By enforcing a β-turn-like structure, this scaffold enables the transformation of flexible, unstable peptides into drug-like candidates with improved affinity and proteolytic resistance. The continued development of such molecular scaffolds is a vital component in the expansion of the therapeutic peptide landscape, paving the way for novel treatments for a wide range of diseases.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 118(51), 13071–13072. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU): A new and effective peptide coupling reagent. Tetrahedron Letters, 35(15), 2279-2282. [Link]

  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. [Link]

  • Hollingsworth, R. I., & Golebiewski, W. M. (2000). The design and synthesis of β-turn peptidomimetics. Chemical Reviews, 100(12), 4467-4494. [Link]

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989. [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325-341. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). Protein surface mimetics. Trends in Biotechnology, 34(6), 496-510. [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • Chem-Impex. (n.d.). Boc-1-aminomethyl-cyclohexane carboxylic acid. Retrieved February 13, 2026, from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved February 13, 2026, from [Link]

  • MDPI. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Molbank, 2021(4), M1303. [Link]

  • RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(22), 12567-12589. [Link]

Sources

Application Notes & Protocols: Leveraging 1-(Boc-aminomethyl)-1-hydroxycyclohexane for Advanced Biomaterial Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Linker for Bioactive Surfaces

The interface between a biomaterial and its biological environment dictates the success or failure of a medical device, tissue engineering scaffold, or drug delivery system. Unmodified biomaterial surfaces can elicit undesirable responses, such as protein fouling, inflammation, and foreign body rejection. Consequently, the precise chemical modification of these surfaces is a cornerstone of modern biomaterials science, aiming to enhance biocompatibility and introduce specific functionalities.[1][2] This guide details the application of a versatile bifunctional linker, 1-(tert-butoxycarbonyl-aminomethyl)-1-hydroxycyclohexane , for the robust surface functionalization of biomaterials.

This unique molecule offers a strategic approach to surface engineering. It possesses a tertiary hydroxyl group for initial covalent attachment to a biomaterial surface and a tert-butoxycarbonyl (Boc)-protected primary amine. The Boc protecting group provides a stable, masked functionality that can be quantitatively removed under mild acidic conditions post-immobilization.[3] This unmasks a primary amine, a highly versatile functional group that serves as a reactive handle for the subsequent covalent attachment of a wide array of bioactive molecules, including peptides, proteins, growth factors, or drugs. This two-stage approach ensures that the delicate bioactive molecules are not exposed to the potentially harsh conditions of the initial surface coupling reaction.

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the theory, application, and detailed protocols for using 1-(Boc-aminomethyl)-1-hydroxycyclohexane to create amine-functionalized biomaterial surfaces, poised for advanced bioconjugation.

Chemical Structure and Properties

This compound is a synthetically accessible molecule featuring a stable cyclohexane scaffold. Its key functionalities are a tertiary hydroxyl group and a Boc-protected primary amine.

Caption: Chemical structure of this compound.

Principle of Surface Modification: A Two-Stage Strategy

The surface modification strategy unfolds in a logical, sequential manner, ensuring high efficiency and preserving the integrity of the final bioactive surface.

G Biomaterial Base Biomaterial (e.g., PLLA, Ti) Carboxylated Carboxylated Surface (-COOH groups) Biomaterial->Carboxylated Surface Activation (e.g., Plasma + Acrylic Acid) Boc_Surface Boc-Amine Surface (Linker Immobilized) Carboxylated->Boc_Surface Stage 1: Linker Coupling (EDC/DMAP Esterification) Amine_Surface Primary Amine Surface (-NH₂ groups) Boc_Surface->Amine_Surface Stage 2: Deprotection (TFA Treatment) Bioactive_Surface Bio-functionalized Surface (e.g., Peptide-grafted) Amine_Surface->Bioactive_Surface Stage 3: Bioconjugation (e.g., EDC/NHS Amidation)

Caption: Overall workflow for biomaterial surface modification.

Stage 1: Covalent Immobilization via Steglich Esterification. A significant challenge in this chemistry is the covalent attachment of the tertiary hydroxyl group to the biomaterial surface. Standard Fischer esterification conditions are generally ineffective for tertiary alcohols due to steric hindrance and the propensity for elimination reactions.[4] To overcome this, we employ a modified Steglich esterification protocol. This method uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate surface carboxyl groups, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester bond formation with the sterically hindered tertiary alcohol.[3][5][6][7] This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the biomaterial and the Boc protecting group.

Stage 2: Deprotection to Unveil the Reactive Amine. Once the linker is securely anchored to the surface, the Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][8] This reaction is clean and quantitative, leaving a surface populated with primary amine groups ready for subsequent functionalization.

Detailed Experimental Protocols

These protocols are designed as a comprehensive guide. Researchers should optimize parameters such as reaction time and reagent concentrations for their specific biomaterial and application.

Part 1: Preparation of a Carboxylated Biomaterial Surface

This protocol describes a general method for introducing carboxylic acid groups onto a polymer surface, such as poly(L-lactic acid) (PLLA), a common biodegradable polyester.

  • Substrate Cleaning:

    • Thoroughly clean the biomaterial substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.

    • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Surface Activation (Oxygen Plasma Treatment):

    • Place the cleaned, dry substrates into a plasma chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce oxygen gas at a controlled flow rate.

    • Apply radio frequency (RF) power (e.g., 50-100 W) for 2-5 minutes. This process cleans the surface and introduces reactive hydroxyl and hydroperoxide groups.[9]

  • Graft Polymerization of Acrylic Acid:

    • Immediately following plasma treatment, immerse the activated substrates in a deoxygenated solution of acrylic acid (e.g., 10% v/v in deionized water).

    • Allow the graft polymerization to proceed at 60°C for 1-2 hours under an inert atmosphere.

    • After grafting, thoroughly rinse the substrates with deionized water to remove any non-covalently bound poly(acrylic acid).

    • Dry the now carboxylated substrates under vacuum.

Part 2: Surface Coupling of this compound

This protocol details the Steglich esterification to couple the linker to the prepared carboxylated surface.

  • Reagent Preparation (Perform in an anhydrous environment, e.g., a glovebox or under inert gas):

    • Prepare a 0.1 M solution of this compound in anhydrous dichloromethane (DCM).

    • Prepare a 0.1 M solution of EDC in anhydrous DCM.

    • Prepare a 0.02 M solution of DMAP in anhydrous DCM.

  • Coupling Reaction:

    • Place the carboxylated substrates in a reaction vessel under an inert atmosphere.

    • Add the this compound solution to the vessel, ensuring complete immersion of the substrates.

    • Add the DMAP solution (catalytic amount, typically 0.1 equivalents relative to the linker).

    • Slowly add the EDC solution (1.2 equivalents relative to the linker) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Washing:

    • Following the reaction, remove the substrates and wash them sequentially with DCM, ethyl acetate, and isopropanol to remove unreacted reagents and the dicyclohexylurea byproduct.

    • Dry the substrates under vacuum.

Surface_COOH Surface-COOH Active_Ester Surface-C(=O)-O-Acylisourea (Reactive Intermediate) Surface_COOH->Active_Ester + EDC EDC EDC->Active_Ester Acyl_DMAP Surface-C(=O)-DMAP⁺ (Acylpyridinium Ion) Active_Ester->Acyl_DMAP + Urea Urea byproduct Active_Ester->Urea DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP regenerated Ester_Surface Surface-C(=O)-O-Linker-NHBoc Acyl_DMAP->Ester_Surface + Linker_OH HO-Linker-NHBoc Linker_OH->Ester_Surface

Caption: Mechanism of EDC/DMAP catalyzed Steglich esterification.

Part 3: Boc-Group Deprotection

This final chemical step exposes the primary amine functionality.

  • Deprotection Solution:

    • Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deprotection Reaction:

    • Immerse the Boc-functionalized substrates in the TFA/DCM solution.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[8]

  • Washing and Neutralization:

    • Remove the substrates and wash thoroughly with DCM to remove residual TFA.

    • Neutralize the surface by immersing in a solution of 5% (v/v) diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

    • Wash again with DCM, followed by isopropanol, and finally deionized water.

    • Dry the amine-functionalized substrates under vacuum and store in a desiccator until further use.

Surface Characterization

Verifying the success of each modification step is critical. A combination of surface-sensitive analytical techniques should be employed.

Modification Stage Technique Expected Outcome Rationale
1. Carboxylated Surface Water Contact AngleSignificant decrease compared to the base polymer.Introduction of polar -COOH groups increases surface hydrophilicity.[10][11]
FTIR-ATRAppearance of a characteristic C=O stretch (~1700-1730 cm⁻¹).Confirms the presence of carboxylic acid groups.
XPSIncrease in the O1s signal and a new component in the C1s spectrum for O-C=O.Provides elemental and chemical state confirmation of surface carboxylation.
2. Boc-Amine Surface Water Contact AngleIncrease compared to the carboxylated surface.The bulky, relatively nonpolar Boc-cyclohexane moiety decreases surface hydrophilicity.
FTIR-ATRAppearance of ester C=O stretch (~1735 cm⁻¹) and carbamate C=O stretch (~1690 cm⁻¹).[8]Confirms successful ester linkage and the presence of the Boc group.
XPSAppearance of an N1s signal.Confirms the presence of the nitrogen-containing linker on the surface.
3. Amine Surface Water Contact AngleDecrease compared to the Boc-protected surface.Exposure of the primary amine groups increases surface polarity and hydrophilicity.
FTIR-ATRDisappearance of the carbamate C=O stretch (~1690 cm⁻¹).Confirms the removal of the Boc protecting group.
XPSShift in the N1s binding energy and disappearance of the carbamate carbon in the C1s spectrum.Confirms the conversion of the Boc-protected amine to a primary amine.
Ninhydrin TestDevelopment of a deep purple color (Ruhemann's purple).A qualitative colorimetric test to confirm the presence of primary amines.

Conclusion

The use of this compound provides a robust and versatile platform for the surface engineering of biomaterials. The protocols outlined in this guide, centered around a strategic Steglich esterification for initial coupling, enable the creation of a stable, amine-functionalized surface. This "blank canvas" approach empowers researchers to subsequently immobilize a vast range of specific bioactive molecules, thereby tailoring the biomaterial interface for enhanced performance in applications ranging from regenerative medicine to targeted drug delivery and advanced diagnostics. The self-validating nature of the protocols, confirmed through systematic surface characterization at each stage, ensures a high degree of confidence and reproducibility in achieving the desired surface chemistry.

References

  • Balamurugan, S., et al. (2009). XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces. Surface Science, 603(18), 2849-2860. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). N,N'-Dicyclohexylcarbodiimide. Available at: [Link]

  • Biotolin. (2022). How to utilize contact angles in surface characterization: Roughness corrected contact angle. Surface Science Blog. Available at: [Link]

  • Nour, A. H., & Hasson, F. O. (2016). Contact Angle Measurement for The Surface Characterization of Solids. International Journal of Science and Research, 5(11), 1256-1259. Available at: [Link]

  • Liénard, A., et al. (2018). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 9(35), 4432-4446. Available at: [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988-2991. Available at: [Link]

  • U.S. Patent No. 6,420,596 B1. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • The Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Encyclopedia of Reagents for Organic Synthesis. (2023). Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. Available at: [Link]

  • El-Maiss, J., et al. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Molecules, 27(3), 662. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Prieto-López, J., et al. (2022). All-Natural Sustainable Packaging Materials Inspired by Plant Cuticles. ACS Sustainable Chemistry & Engineering, 10(4), 1625-1634. Available at: [Link]

  • ResearchGate. (2014). EDC/NHS activation of a surface? Available at: [Link]

  • Parikh, S. J., & Chorover, J. (2006). ATR-FTIR Spectroscopy Reveals Bond Formation During Bacterial Adhesion to Iron Oxide. Langmuir, 22(20), 8492-8500. Available at: [Link]

  • Parikh, S. J., & Chorover, J. (2006). ATR-FTIR spectroscopy reveals bond formation during bacterial adhesion to iron oxide. PubMed. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available at: [Link]

  • Semantic Scholar. (2017). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. Available at: [Link]/4b3f8e5d2c2c0a9e7d9b9c9e8d8b8c8c8c8c8c8c)

  • ResearchGate. (2014). EDC/NHS activation of a surface? Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Zhang, L., et al. (2021). Surface modifications of biomaterials in different applied fields. RSC Advances, 11(48), 30349-30365. Available at: [Link]

  • Agrawal, I., & Dua, P. (2022). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. Biotechnology Kiosk, 4(3). Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Boc Deprotection for Sterically Hindered Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with the removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered 1-(aminomethyl)cyclohexane derivatives. The inherent steric bulk of these substrates often leads to sluggish or incomplete reactions under standard deprotection conditions. This guide offers a structured approach to overcoming these challenges, ensuring successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Boc deprotection protocol (e.g., 20-50% TFA in DCM) failing for my 1-(aminomethyl)cyclohexane derivative?

A1: The primary reason for incomplete or slow deprotection in these cases is steric hindrance.[1][2][3][4] The bulky cyclohexyl group adjacent to the aminomethyl moiety can impede the approach of the acid catalyst to the carbamate, slowing down the initial protonation step which is crucial for cleavage.[5][6][7] Standard conditions that are effective for less hindered amines may be insufficient to overcome this steric barrier.

Q2: I'm observing a complex mixture of products by LC-MS after attempting deprotection. What are the likely side reactions?

A2: The formation of side products is often linked to the generation of the reactive tert-butyl cation during the acidic cleavage of the Boc group.[1][5][8][9] This carbocation is a potent electrophile and can lead to:

  • Alkylation: The tert-butyl cation can alkylate any nucleophilic sites on your molecule, including the desired amine product itself, leading to N-alkylation or, if other functional groups are present, alkylation at those sites.[8]

  • Oligomerization of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas, which can then polymerize under acidic conditions, contributing to a complex reaction mixture.[5]

Q3: Can I simply increase the reaction time or temperature to force the deprotection to completion?

A3: While extending the reaction time or gently heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions, these approaches also increase the risk of side product formation, especially if scavengers are not used.[1][10] Forcing conditions should be approached with caution and careful monitoring.

Troubleshooting Workflow: A Step-by-Step Guide

When standard Boc deprotection protocols prove ineffective for your sterically hindered 1-(aminomethyl)cyclohexane derivative, a systematic approach to troubleshooting is recommended.

TroubleshootingWorkflow start Incomplete Deprotection with Standard TFA/DCM increase_acid Increase Acid Strength/Concentration (e.g., neat TFA or 4M HCl in Dioxane) start->increase_acid Initial Step add_scavengers Incorporate Scavengers (e.g., TIS, Anisole) increase_acid->add_scavengers If side products observed check_success Monitor by LC-MS/TLC increase_acid->check_success add_scavengers->check_success alternative_methods Explore Alternative Deprotection Methods thermal_deprotection Thermal Deprotection alternative_methods->thermal_deprotection lewis_acid Lewis Acid-Mediated Deprotection (e.g., TMSI) alternative_methods->lewis_acid thermal_deprotection->check_success lewis_acid->check_success check_success->alternative_methods Incomplete/Side Products success Successful Deprotection check_success->success Complete failure Re-evaluate Strategy check_success->failure Persistent Issues

Caption: Troubleshooting Decision Tree for Boc Deprotection.

In-Depth Troubleshooting Guides and Protocols

Issue 1: Incomplete Deprotection with Standard Acidic Conditions

If you are experiencing a sluggish or incomplete reaction with standard TFA/DCM mixtures, consider the following modifications.

Option A: Increasing Acid Strength

For highly hindered substrates, a stronger acidic environment is often necessary.

  • Neat TFA: Using trifluoroacetic acid without a co-solvent can significantly accelerate the reaction. However, this is a harsh condition, and substrate stability should be considered.

  • 4M HCl in Dioxane: This is a potent alternative to TFA and is often successful for stubborn Boc deprotections.[2][11]

Protocol 1: Deprotection with 4M HCl in Dioxane [11]

  • Dissolve the Boc-protected 1-(aminomethyl)cyclohexane derivative (1.0 equiv.) in a minimal amount of an appropriate solvent (e.g., dichloromethane or methanol).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, reaction times may range from 2 to 12 hours.

  • Upon completion, remove the solvent in vacuo. The product will typically be isolated as the hydrochloride salt. This can be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent to yield the free amine.

Option B: Elevated Temperature

Careful heating can increase the reaction rate.

Protocol 2: Thermally Assisted TFA Deprotection

  • Dissolve the Boc-protected substrate in a 50% TFA/DCM solution.

  • Warm the reaction mixture to 40-50 °C.

  • Monitor the reaction closely by TLC or LC-MS, as side reactions can be more prevalent at higher temperatures.

  • Once the starting material is consumed, cool the reaction to room temperature and proceed with the standard work-up.

Issue 2: Side Product Formation due to tert-Butyl Cation

The most effective strategy to mitigate side reactions is the addition of a scavenger to the reaction mixture.[1][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it before it can cause unwanted alkylation.[1]

ScavengerConcentration (v/v)Protects AgainstReference
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger[2]
Anisole5%Prevents alkylation of electron-rich aromatic rings[10]
Thioanisole5%Protects methionine and other sulfur-containing residues[2]
Water2.5 - 5%General carbocation scavenger[1][2]

Protocol 3: TFA Deprotection with Scavengers [2]

  • Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM).

  • Add the appropriate scavenger (e.g., 5% v/v TIS).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure and proceed with a standard aqueous work-up to remove the acid and scavenger by-products.

Alternative Deprotection Strategies for Highly Sensitive Substrates

For substrates that are sensitive to strong acids, alternative, milder deprotection methods should be considered.

Thermal Deprotection

For thermally stable compounds, heating in the absence of an acid catalyst can effect Boc removal.[11][12] The mechanism is thought to involve a fragmentation process that releases the free amine, carbon dioxide, and isobutylene gas.[11][12]

Protocol 4: Thermal Deprotection in Water [11]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1-2 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes for less hindered substrates, but may require longer for 1-(aminomethyl)cyclohexane derivatives.

  • Cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Lewis Acid-Mediated Deprotection

Lewis acids offer a non-hydrolytic pathway for Boc cleavage and can be effective for substrates sensitive to protic acids. Trimethylsilyl iodide (TMSI) is a particularly useful reagent for this purpose.[13][14]

Protocol 5: TMSI-Mediated Deprotection [13][15]

  • Dissolve the Boc-protected amine in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

BocDeprotectionMechanism cluster_0 Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - tBu+ tBuCation tBu+ ProtonatedBoc->tBuCation FreeAmine R-NH2 CarbamicAcid->FreeAmine - CO2 AmineSalt R-NH3+ X- FreeAmine->AmineSalt + H+ Isobutylene Isobutylene tBuCation->Isobutylene - H+ TrappedCation Scavenger-tBu tBuCation->TrappedCation Scavenger Scavenger Scavenger->TrappedCation

Caption: Mechanism of Boc Deprotection and Scavenger Action.

The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen.[7][11] This is followed by the loss of a stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate.[5] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[5][6] In the presence of excess acid, the liberated amine is protonated to form the corresponding salt.[5][7] The reactive tert-butyl cation can be trapped by a scavenger to prevent side reactions.[1]

References

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Deprotection of N-BOC compounds. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available from: [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Available from: [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available from: [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. Available from: [Link]

Sources

Side reactions of 1-(Boc-aminomethyl)-1-hydroxycyclohexane in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with 1-(Boc-aminomethyl)-1-hydroxycyclohexane in peptide synthesis. This molecule presents a unique "dual-threat" profile: it contains a sterically hindered neopentyl amine and an acid-sensitive tertiary alcohol .

Topic: Troubleshooting Side Reactions & Coupling Difficulties Audience: Peptide Chemists, Medicinal Chemists Status: Active Guide

Executive Summary: The Structural Challenge

This building block is not a standard amino acid. It is a gem-disubstituted


-amino alcohol .
  • Neopentyl Amine: The amine is attached to a methylene group (

    
    ) which is attached to a quaternary carbon (C1 of cyclohexane). This creates a "neopentyl" steric environment, significantly reducing nucleophilicity.
    
  • Tertiary Alcohol: The hydroxyl group is on the quaternary C1. It is prone to acid-catalyzed dehydration and can participate in intramolecular cyclizations (oxazolidines).

Troubleshooting Guide: Common Failure Modes

Issue 1: "My coupling reaction stalled. I see unreacted amine even after 24 hours."

Diagnosis: Steric Hindrance (The Neopentyl Effect). The amine in this molecule is located at a neopentyl position. The adjacent quaternary center (the cyclohexane C1) creates a "cone of protection" that blocks the approach of bulky activated esters. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion.

Corrective Protocol:

  • Switch Reagents: Move to HATU or COMU with HOAt as an additive. The pyridinium nitrogen in HOAt assists in pre-organization via hydrogen bonding, accelerating the attack on the amine.

  • Heat is Mandatory: Room temperature coupling is rarely sufficient. Use microwave irradiation (50°C - 75°C) for 15–30 minutes.

  • Solvent System: Use a chaotropic solvent mixture (DMF/DMSO 9:1) to disrupt internal hydrogen bonds between the free -OH and the amine, which can otherwise "lock" the amine in an unreactive conformation.

Issue 2: "I see a mass shift of +40 Da (or +12 Da) in my LCMS."

Diagnosis: Oxazolidine Formation (The "Ghost" Ring). This is a classic artifact of 1,2-amino alcohols. If Acetone (M+40) or Formaldehyde (M+12) is present during workup or vessel washing, the free amino alcohol reacts to form a 5-membered oxazolidine ring.

  • Mechanism: The 1,2-amino alcohol moiety condenses with the carbonyl of the ketone/aldehyde.

  • The Trap: This often happens after Boc removal when the amine is free, or during the cleavage step if scavengers are not optimized.

Corrective Protocol:

  • Strict Solvent Hygiene: NEVER wash resin or glassware with acetone if the free amino alcohol is present. Use Isopropanol (IPA) or DCM.

  • Scavenger Check: Ensure your cleavage cocktail does not contain aldehyde contaminants (common in low-grade acetic acid or solvents).

Issue 3: "I see a mass shift of -18 Da after TFA cleavage."

Diagnosis: Acid-Catalyzed Dehydration. The C1-hydroxyl group is a tertiary alcohol . While more stable than some, it is susceptible to E1 elimination under strong acidic conditions (like 95% TFA), especially because the resulting carbocation can be stabilized by the cyclohexane ring, leading to an endo- or exo-cyclic double bond.

Corrective Protocol:

  • Cold Cleavage: Perform the TFA cleavage at 0°C for the first 30 minutes, then warm to RT only if necessary.

  • Limit Time: Do not exceed 2 hours in high-concentration TFA.

  • Water Content: Ensure at least 2.5% water (v/v) in the cocktail. Water acts as a nucleophile to compete with elimination, although in this case, it simply reforms the alcohol (equilibrium). The key is to avoid heating.

Issue 4: "My peptide purity is low, and I see an early-eluting isomer."

Diagnosis: N


 O Acyl Shift.
If you have successfully coupled a peptide chain to the amine, you now have an amide bond adjacent to a hydroxyl group. In strong acid (TFA), the amide nitrogen can be protonated, and the hydroxyl oxygen can attack the carbonyl, transferring the peptide chain to the oxygen (forming an ester).
  • Result: You get the O-acyl isopeptide (ester) instead of the N-acyl peptide (amide).

  • Identification: Esters are less stable and often elute earlier on RP-HPLC.

Corrective Protocol (The "pH Switch"):

  • Reversal: This reaction is reversible. Treat the crude peptide with aqueous buffer at pH 7.5–8.0 (e.g., NH4HCO3) for 1–4 hours before lyophilization. This forces the O

    
     N shift, restoring the native amide bond.
    

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competing pathways for this compound during synthesis.

SideReactions Start 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Deprotection Boc Removal (TFA/DCM) Start->Deprotection Step 1 FreeAmine Free Amino Alcohol (Reactive Intermediate) Deprotection->FreeAmine Neutralization Dehydration Dehydration (E1) (Strong Acid/Heat) Mass: -18 Da Deprotection->Dehydration Prolonged Acid High Temp Oxazolidine Oxazolidine Formation (+Acetone/Aldehyde) Mass: +40/+12 Da FreeAmine->Oxazolidine Contamination (Acetone wash) Coupling Peptide Coupling (Incoming AA-OH) FreeAmine->Coupling HATU/HOAt Microwave (Success) NO_Shift N->O Acyl Shift (Acidic Cleavage) Isopeptide Ester Coupling->NO_Shift Final TFA Cleavage (Side Reaction) NO_Shift->Coupling pH 8.0 Treatment (Restoration)

Caption: Reaction landscape showing the critical branching paths: successful coupling vs. oxazolidine formation, dehydration, and N->O acyl migration.

Optimized Experimental Protocol

Coupling to the Neopentyl Amine

This protocol assumes the Boc group has been removed and the resin/molecule carries the free amine.

ParameterRecommendationRationale
Coupling Reagent HATU (0.95 eq) + HOAt (0.95 eq)HOAt is superior to HOBt for sterically hindered amines due to the "neighboring group effect" of the pyridine nitrogen.
Base TMP (2,4,6-Trimethylpyridine) or DIEA (2 eq)TMP is a weaker, non-nucleophilic base that minimizes racemization of the incoming amino acid.
Solvent DMF or NMP (Max concentration)Keep concentration high (0.2–0.5 M) to drive bimolecular kinetics.
Temperature Microwave: 60°C for 20 min Thermal energy is required to overcome the rotational barrier of the neopentyl system.
Monitoring Chloranil Test (Not Kaiser)The Kaiser test (ninhydrin) often gives false negatives with hindered amines. The Chloranil test is more sensitive for secondary/hindered amines.
Final Cleavage & Workup
  • Cocktail: TFA / TIS / H2O (95:2.5:2.5). Avoid thiols if possible unless Met/Cys are present, as they can sometimes add to dehydration products.

  • Conditions: 0°C for 15 min, then RT for 60–90 min. Do not heat.

  • Post-Cleavage: Dilute immediately with cold ether.

  • pH Adjustment: Dissolve the crude ether-precipitated peptide in water/acetonitrile (1:1). Adjust pH to 7.5 with dilute NH4OH. Stir for 1 hour. (This reverses any N

    
     O shift). Lyophilize.
    

FAQ: Frequently Asked Questions

Q: Can I protect the tertiary hydroxyl group to prevent dehydration? A: It is difficult. Tertiary alcohols are hard to protect and hard to deprotect. A t-Butyl ether is useless (acid labile). A Trityl group is extremely difficult to put on a tertiary alcohol. The best "protection" is steric bulk—the tertiary alcohol is naturally resistant to O-acylation. Dehydration is best managed by controlling the temperature of the TFA cleavage.

Q: Why does the Kaiser test fail even when the amine is free? A: The Kaiser test relies on the formation of Ruhemann's purple, which requires the ninhydrin molecule to react with the amine. The bulky cyclohexane ring and the gem-dimethyl-like structure block the approach of ninhydrin. Always use the Chloranil test or micro-cleavage followed by LCMS to verify deprotection.

Q: Is the oxazolidine formation reversible? A: Yes, but it requires aqueous acid treatment, which brings you back to the dehydration risk. It is far better to prevent it by banishing acetone from your wash protocol.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link

    • Grounding: Comprehensive review on protecting groups and side reactions including N-O shifts.
  • Di Gioia, M. L., et al. (2010). "N- to O-Acyl Migration in the Synthesis of Peptides Containing Hydroxyamino Acids." Journal of Organic Chemistry. Grounding: Mechanisms of acyl migration in serine/threonine analogues, applicable to 1,2-amino alcohols.
  • Wenschuh, H., et al. (1995). "The synthesis of difficult sequences: A comparison of different coupling reagents." Biopolymers, 36, 185-193. Grounding: Establishes HATU/HOAt superiority for hindered couplings (Aib analogues).
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Grounding: The foundational text for using HO
  • Mutter, M., et al. (1992). "Serine derived oxazolidines as secondary structure disrupting, solubilizing building blocks in peptide synthesis." Tetrahedron Letters, 33(12), 1589-1592. Link

    • Grounding: Describes the formation and stability of oxazolidines in peptide synthesis.

Sources

Preventing aggregation in peptides containing 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptides Containing 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Aggregation & Steric Hindrance in Hydrophobic Peptide Synthesis

Executive Summary: The "Hydrophobic Anchor" Problem

Peptides incorporating This compound present a dual-threat challenge in solid-phase peptide synthesis (SPPS) and purification. This building block acts as a hydrophobic anchor , driving aggregation via two distinct mechanisms:

  • Steric Zipper Formation: The gem-disubstituted cyclohexane ring creates a bulky, lipophilic core that promotes intermolecular hydrophobic stacking (Van der Waals interactions), leading to gelation in aqueous buffers and low-polarity solvents.

  • Hydrogen Bonding Networks: The tertiary hydroxyl group (if unprotected) can participate in inter-chain hydrogen bonding, further stabilizing aggregates and reducing solvation.

This guide provides a self-validating troubleshooting framework to overcome these barriers, ensuring high crude purity and solubility.

Part 1: Synthesis Phase (SPPS) – Preventing On-Resin Aggregation

The Issue: During elongation, the peptide chain collapses onto the hydrophobic cyclohexane ring, causing "difficult sequences" where deprotection and coupling rates drop precipitously.

Protocol 1.1: The "Magic Mixture" Solvation Strategy

Standard DMF (Dimethylformamide) is often insufficient to solvate the cyclohexane core. Replace standard coupling solvents with the following high-swelling binary systems.

Solvent SystemRatio (v/v)Mechanism of ActionRecommended For
DMF / DMSO 80:20DMSO disrupts inter-chain H-bonds (beta-sheet breaker).Sequences >10 residues.
NMP / DCM 70:30DCM swells the hydrophobic polystyrene core; NMP solvates the peptide.Coupling the bulky residue itself.
DMF / HFIP 90:10Hexafluoroisopropanol (HFIP) is a potent H-bond donor, dissolving aggregates."Crash" sequences that gel on resin.

Critical Warning: Do not use HFIP during the coupling step with carbodiimides (DIC), as it can react. Use HFIP only during washing or deprotection steps, or with phosphonium reagents (PyBOP) if strictly necessary.

Protocol 1.2: Overcoming Steric Hindrance at the Beta-Carbon

The amine in 1-(aminomethyl)-1-hydroxycyclohexane is neopentyl-like (attached to a


-quaternary center). Acylation of this amine is kinetically slow.
  • Reagent Switch: Abandon standard HBTU/HCTU.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The 7-azabenzotriazole moiety provides a "neighboring group effect" that accelerates coupling to hindered amines.

  • Temperature: Perform this specific coupling at 60°C (microwave or conventional heating) for 1 hour.

Visual Workflow: Troubleshooting Incomplete Coupling

CouplingTroubleshoot Start Issue: Incomplete Coupling to 1-(aminomethyl)-1-hydroxycyclohexane CheckSwell 1. Check Resin Swelling Start->CheckSwell SolventSwitch Switch to NMP/DCM (1:1) CheckSwell->SolventSwitch Low Swelling ReagentCheck 2. Check Coupling Reagent CheckSwell->ReagentCheck Good Swelling UpgradeReagent Switch to HATU/HOAt (Double Couple) ReagentCheck->UpgradeReagent Using HBTU/DIC TempCheck 3. Check Temperature ReagentCheck->TempCheck Using HATU Microwave Apply Microwave Energy (60°C, 25W, 10 min) TempCheck->Microwave Room Temp AggCheck 4. Aggregation Detected? TempCheck->AggCheck Already Heated Chaotropic Add 0.4M LiCl or KSCN to Coupling Mixture AggCheck->Chaotropic Resin Clumping

Caption: Decision tree for optimizing coupling efficiency to the sterically hindered aminomethyl-cyclohexane moiety.

Part 2: Post-Cleavage Solubility & Purification

The Issue: Upon cleavage from the resin, the peptide precipitates in aqueous buffers due to the hydrophobic cyclohexane "patch."

Solubility Troubleshooting Guide

Q: My peptide is insoluble in water/acetonitrile (0.1% TFA). How do I dissolve it for HPLC? A: The cyclohexane ring requires organic solvation before water introduction. Follow this "Step-Down" dissolution protocol:

  • Dissolve: Add 100% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols disrupt the hydrophobic stacking of the cyclohexane rings.

  • Dilute: Slowly add your aqueous buffer (0.1% TFA) to the HFIP solution.

  • Limit: Keep the organic content <20% if injecting onto a C18 column to prevent peak broadening, unless the peptide elutes at high organic % anyway.

Q: The peptide elutes as a broad smear. Is it impure? A: Not necessarily. Broad peaks often indicate dynamic aggregation on the column.

  • Fix 1 (Temperature): Run the HPLC column at 60°C . This increases the exchange rate between aggregate and monomer, sharpening the peak.

  • Fix 2 (Stationary Phase): Switch from C18 to C4 or Phenyl-Hexyl . The C18 chains may interact too strongly with the cyclohexane ring, causing irreversible adsorption. C4 provides less hydrophobic retention.

Part 3: Critical Side Reaction – The N→O Acyl Shift

The Danger: The molecule contains a 1,2-amino alcohol motif (HO-C-C-NH-).

  • Mechanism: In acidic conditions (like TFA cleavage), the amide bond attached to the nitrogen can migrate to the oxygen (N→O shift), forming an ester.

  • Result: You isolate an "O-acyl" isopeptide, which has the same mass but different retention time.

  • Prevention:

    • Keep TFA cleavage times short (<2 hours).

    • If the shift occurs, treat the crude peptide with pH 8.5 buffer (0.1M NH4HCO3) for 1-2 hours. This reverses the reaction, shifting the acyl group back to the Nitrogen (O→N shift) which is thermodynamically favored at basic pH.

Mechanism of Aggregation

Understanding why this fails allows you to design better experiments. The diagram below illustrates how the cyclohexane moiety acts as a nucleation site for aggregation.

AggregationMech cluster_0 Monomer A cluster_1 Monomer B RingA Cyclohexane Ring (Hydrophobic) OHA Hydroxyl Group (H-Bond Donor) RingB Cyclohexane Ring (Hydrophobic) RingA->RingB Hydrophobic Stacking (Van der Waals) PeptideA Peptide Chain OHB Hydroxyl Group (H-Bond Donor) OHA->OHB Intermolecular H-Bonding Result INSOLUBLE AGGREGATE (Beta-sheet like structure) RingB->Result OHB->Result PeptideB Peptide Chain

Caption: Dual-mode aggregation: Hydrophobic stacking of cyclohexane rings reinforced by hydroxyl hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: Can I use the "Magic Mixture" (DCM/DMF/NMP) for the entire synthesis? A: Yes, but it is expensive and hazardous. It is more efficient to use it only for the coupling of the this compound and the subsequent 2-3 residues. Once the chain extends away from the bulky cyclohexane anchor, you can often revert to standard DMF, provided you use high-swelling resins like PEG-PS (ChemMatrix) .

Q2: I see a +18 mass unit peak in my Mass Spec. Is this an aggregate? A: No. A +18 peak usually indicates incomplete coupling (deletion sequence) where a water molecule is associated, or more likely, the hydrolysis of an active ester. However, if you see +56 or +100 mass units, check for incomplete removal of the Boc group or t-butyl protecting groups, which can happen if the aggregate prevents TFA penetration.

Q3: Why is my yield so low even with HATU? A: Check your base. If using HATU, you must use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) . Ensure the pH is basic (pH 8-9) during coupling. However, avoid DBU as it can promote aspartimide formation in susceptible sequences.[1] For this specific hindered amine, double coupling (2 x 1 hour) is mandatory.

References

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA.

  • BenchChem. (2025).[2][3] Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic Residues.

  • Albericio, F., & Kates, S. A. (Eds.). (2000).[4] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard text for HATU/HOAt usage in hindered systems).

  • Mutter, M., et al. (1995). Pseudo-prolines: A new strategy for the synthesis of difficult sequences. Journal of the American Chemical Society. (Foundational concept for disrupting aggregation).[5][6]

  • NIH/PubMed. (2023).[7] Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane.

Sources

Technical Support Center: Synthesis of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 1-(Boc-aminomethyl)-1-hydroxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a useful intermediate in medicinal chemistry, featuring a geminal substitution pattern with both a protected primary amine and a tertiary alcohol on a cyclohexane scaffold. While the Boc (tert-butyloxycarbonyl) protecting group is standard in organic synthesis, the close proximity of the hydroxyl and Boc-aminomethyl groups on a quaternary carbon center introduces specific stability challenges. This guide will address these issues directly, providing practical solutions to common problems encountered during synthesis and workup.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: I performed the Boc protection of 1-(aminomethyl)cyclohexanol using di-tert-butyl dicarbonate ((Boc)₂O) and a base, but my yield of this compound is significantly lower than expected. What could be the cause?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and the stability of the starting material and product.

  • Incomplete Reaction: The Boc protection of the primary amine in 1-(aminomethyl)cyclohexanol may be sluggish due to steric hindrance around the amine.

    • Solution: Ensure you are using at least 1.1 equivalents of (Boc)₂O. The reaction can be gently heated (e.g., to 40°C) to drive it to completion.[1] Using a base like triethylamine (TEA) or sodium bicarbonate is standard practice to neutralize the acid byproduct and facilitate the reaction.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of full consumption of the starting material.

  • Product Degradation during Workup: The primary culprit for product loss during workup is often acidic conditions. The Boc group is notoriously labile to acid, and the tertiary alcohol is prone to dehydration.

    • Solution: During the aqueous workup, avoid strong acids. Use a mild acidic wash, such as a saturated solution of ammonium chloride or dilute citric acid, to remove the base.[3] Ensure all washes are performed at cool temperatures (0-5°C) to minimize degradation.

  • Formation of Side Products: Several side reactions can consume your starting material or product. These are detailed in the subsequent sections.

Issue 2: Presence of a Major Impurity with a Lower Polarity Than the Product

Question: My crude NMR and LC-MS show a significant apolar impurity. What is this and how can I prevent its formation?

Answer:

The most likely apolar impurity is the dehydration product, tert-butyl ((cyclohex-1-en-1-yl)methyl)carbamate . This is formed by the elimination of water from the tertiary alcohol of your target compound.

  • Causality: This dehydration is typically catalyzed by acid and can be exacerbated by heat.[4][5][6] Even mild acidic conditions, if prolonged or at elevated temperatures, can lead to the formation of this alkene byproduct. The carbocation intermediate formed from the loss of the protonated hydroxyl group is stabilized by the adjacent carbon, making this a facile process.

  • Prevention:

    • Acid-Free Workup: If possible, perform a workup using only water and brine washes. If a base was used in the reaction, it can be removed by washing with brine.

    • Mild Acid Wash: If an acid wash is necessary, use a weak, buffered acid solution and perform the extraction quickly at low temperatures.

    • Careful Purification: During chromatographic purification, avoid using acidic mobile phase additives. If an acid is required for good peak shape, use a minimal amount of a weak acid like acetic acid. Prolonged exposure to silica gel, which can be slightly acidic, may also promote dehydration. Consider using deactivated silica gel.

Issue 3: Formation of Unexpected Cyclic Byproducts

Question: I have observed impurities with masses corresponding to the loss of a tert-butyl group or the addition of a carbonyl, suggesting intramolecular cyclization. What are these compounds and how do I avoid them?

Answer:

The structure of this compound contains nucleophilic and electrophilic centers that can react intramolecularly under certain conditions.

  • Oxazolidinone Formation: While less common for γ-amino alcohols compared to β-amino alcohols, the formation of a six-membered cyclic carbamate (an oxazinanone) is possible, especially under basic conditions or if the hydroxyl group is activated.[7][8] The alkoxide, formed by deprotonation of the hydroxyl group, can attack the carbonyl of the Boc group, displacing the tert-butoxide.

    • Prevention: Avoid strong bases and high temperatures during the reaction and workup. Use a milder base like sodium bicarbonate instead of stronger bases like sodium hydroxide or potassium carbonate.

  • Cyclic Carbamate from CO₂: Carbon dioxide is a byproduct of the Boc protection reaction. In the presence of a base, the amino alcohol can react with CO₂ to form a carbamate, which can then cyclize.[9][10]

    • Prevention: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the concentration of atmospheric CO₂. A gentle stream of inert gas over the reaction can help to remove the CO₂ generated in situ.

Below is a diagram illustrating the main degradation pathways:

degradation_pathways main_product This compound dehydration_product Alkene byproduct (Dehydration) main_product->dehydration_product H⁺, Heat cyclic_product Cyclic Carbamate/Oxazinanone (Intramolecular Cyclization) main_product->cyclic_product Base or Heat

Caption: Potential degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound?

A1: Due to its polarity from the free hydroxyl group, this compound can be challenging to purify.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes) is typically effective. To minimize the risk of dehydration on silica, you can use silica gel that has been pre-treated with triethylamine (slurry the silica gel in your starting eluent containing 1% triethylamine).

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method. A solvent system of ethyl acetate/hexanes or diethyl ether/hexanes may be effective.[3]

Q2: How should I store this compound?

A2: The compound should be stored in a cool, dry place under an inert atmosphere. A refrigerator at 2-8°C is ideal. Due to the potential for slow degradation, especially if any acidic or basic impurities are present, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.

Q3: Can I perform a reaction on the hydroxyl group without affecting the Boc group?

A3: Yes, the Boc group is stable to many conditions that can be used to react with the hydroxyl group. For example, acylation of the hydroxyl group can be achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine at low temperatures. However, any subsequent deprotection of other protecting groups must be done under conditions that do not cleave the Boc group (i.e., avoid strong acids).

Q4: What are the expected ¹H NMR signals for this compound?

A4: You should expect to see a singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the cyclohexane ring will appear as a series of broad multiplets between approximately 1.2 and 1.6 ppm. The methylene protons of the aminomethyl group will likely appear as a doublet around 3.0-3.2 ppm, coupled to the NH proton. The NH proton will appear as a triplet (or broad singlet) around 4.8-5.2 ppm. The hydroxyl proton will be a singlet with a variable chemical shift, depending on the solvent and concentration.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 1-(Aminomethyl)cyclohexanol[11][12]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl (for workup, use with caution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(aminomethyl)cyclohexanol (1.0 eq.). Dissolve it in dichloromethane (approx. 0.2 M). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq.) to the stirred solution. In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of dichloromethane. Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent and staining with ninhydrin to visualize the starting amine). The reaction is complete when the starting amine is no longer visible.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with water (2 x volume of DCM).

    • Optional (use with caution): To remove excess triethylamine, wash with cold (0°C) 1 M HCl (1 x volume of DCM). Immediately after, wash with saturated sodium bicarbonate solution (1 x volume of DCM) to neutralize any residual acid.

    • Wash the organic layer with brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

The following diagram outlines the synthesis workflow:

synthesis_workflow start 1-(Aminomethyl)cyclohexanol reaction Boc Protection Reaction start->reaction reagents (Boc)₂O, TEA, DCM, 0°C to RT reagents->reaction workup Aqueous Workup (Neutral or Mildly Acidic) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 119.
  • White, J. D., & Choi, Y. (2006). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 128(4), 1164-1165.
  • Lee, G. H., Lee, C. H., & Lee, J. Y. (1996). One Pot Synthesis of Oxazolidinones by Tosylation or Mesylation of N-Boc-β-Amino Alcohols.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support Center.
  • White, J. D., & Choi, Y. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(29), 10421-10424.
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Besenyei, G., & Simándi, L. I. (2008). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Green Chemistry, 10(7), 757-760.
  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.).
  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. The Journal of Organic Chemistry, 75(15), 5230-5233.
  • Brandl, F., & Wessjohann, L. A. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5565-5576.
  • Grokipedia. (n.d.). Oxazolidine.
  • Chemistry LibreTexts. (2022, September 24). 4.
  • Homework.Study.com. (n.d.).
  • Northern Arizona University. (n.d.).
  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement.
  • ChemSynthesis. (2025, May 20). 1-(aminomethyl)cyclohexanol.
  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report.
  • Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 11(7), 515-521.
  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes.
  • Synthesis of Cyclohexene The Dehydr
  • Xu, F., et al. (2006). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 83, 171.
  • Gounder, R., & Iglesia, E. (2014). Impact of Sn Lewis Acid Sites on the Dehydration of Cyclohexanol.
  • Beji, A., et al. (1991). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids.
  • CymitQuimica. (n.d.). CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol.
  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?
  • U.S. Patent No. 6,846,950 B2. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid.
  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Synthesis & Purification of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

[1]

Topic: Removal of byproducts in the synthesis of 1-(Boc-aminomethyl)-1-hydroxycyclohexane CAS Registry Number: 223763-92-6 Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Purity Challenge

The synthesis of This compound involves protecting the primary amine of 1-(aminomethyl)cyclohexanol (CAS 2260-28-8) while preserving the tertiary hydroxyl group.[1] While the tert-butoxycarbonyl (Boc) group is a standard amine protector, the presence of a geminal tertiary alcohol creates a unique steric and electronic environment that complicates purification.[1]

Common challenges include:

  • O-Boc Formation: Despite steric hindrance, the tertiary alcohol can react with di-tert-butyl dicarbonate (

    
    ) to form a carbonate, particularly if hyper-nucleophilic catalysts (e.g., DMAP) are used.[1]
    
  • Dehydration: The tertiary alcohol is prone to acid-catalyzed elimination, leading to exocyclic alkene impurities.[1]

  • Di-Boc Formation: The primary amine can accept two Boc groups (

    
    ) under forcing conditions.[1]
    

This guide provides a structured troubleshooting approach to isolating high-purity material.

Part 1: Tier 1 Support (Frequently Asked Questions)

Q1: My crude yield is >110%. What is the most likely impurity? A: This typically indicates trapped solvent or excess reagent.

  • Excess

    
    : 
    
    
    is often used in excess.[1] It appears as a clear oil or low-melting solid.[1] It does not fly off easily on a rotavap.[1]
  • O-Boc Formation: If you used DMAP, you likely formed the carbonate (O-Boc) in addition to the carbamate (N-Boc), increasing the molecular weight.[1]

  • t-Butanol: The byproduct of Boc synthesis is

    
    -BuOH, which can hydrogen-bond strongly to the amino-alcohol, making it difficult to remove without high vacuum.[1]
    

Q2: I see two spots on TLC very close to each other. Is this an impurity? A: Not necessarily. Boc-protected amines often exhibit rotamers (rotational isomers) due to restricted rotation around the N-C(O) bond.[1]

  • Test: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures (

    
    C), they are rotamers.
    
  • Alternative: If the spots persist after purification and have distinct

    
     values (>0.1 difference), the less polar spot is likely the Di-Boc  or O-Boc  impurity, while the more polar spot is your product.[1]
    

Q3: Can I use HCl to wash away unreacted amine? A: Proceed with extreme caution. The tertiary alcohol in your target molecule is highly susceptible to acid-catalyzed dehydration (elimination), which would generate the exocyclic alkene.[1]

  • Recommendation: Use 0.5 M Citric Acid or 5%

    
      at 
    
    
    C for minimal time.[1] Avoid strong mineral acids like HCl or
    
    
    unless strictly controlled.[1]

Part 2: Tier 2 Support (Deep Dive Troubleshooting)

Issue A: Removal of O-Boc Impurity (Carbonate)

Symptom: NMR shows extra t-butyl signal; IR shows carbonate stretch (~1740 cm⁻¹).[1]

Mechanistic Insight: While the tertiary alcohol is hindered, the use of 4-dimethylaminopyridine (DMAP) as a catalyst lowers the activation energy for O-acylation, leading to the formation of the carbonate side product.

Corrective Protocol (Selective Hydrolysis): You do not need to discard the batch.[1] The carbonate (O-Boc) is more labile to base hydrolysis than the carbamate (N-Boc).[1]

  • Dissolve the crude mixture in Methanol (MeOH) .

  • Add 2.0 equivalents of

    
      or LiOH .[1]
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC.[1][2]

  • The O-Boc group will hydrolyze back to the hydroxyl group, while the N-Boc remains intact.[1]

  • Concentrate and partition between EtOAc and water.[1]

Issue B: Removal of Excess

Symptom: Oily residue that persists after drying; NMR shows broad singlet at ~1.5 ppm interfering with product signals.

Solution 1: The N,N-Dimethylethylenediamine (DMEDA) Wash This method chemically scavenges excess

1
  • Add 0.5–1.0 equiv (relative to excess

    
    ) of N,N-dimethylethylenediamine  to the reaction mixture.
    
  • Stir for 20 minutes.

  • Perform an acidic wash (Citric acid).[1] The amine reacts with

    
     to form a basic urea, which is then protonated and washed into the aqueous layer.
    

Solution 2: Silica Filtration


1

1
  • Pass the crude material through a short pad of silica gel.

  • Flush with 5% EtOAc/Hexanes to remove

    
    .[1]
    
  • Elute the product with 50% EtOAc/Hexanes.

Part 3: Standardized Workup Protocol

To ensure reproducibility and minimize byproduct formation, follow this self-validating protocol.

Reagents
  • Substrate: 1-(Aminomethyl)cyclohexanol[1][3]

  • Reagent:

    
     (1.1 equiv)[1]
    
  • Base:

    
     (1.5 equiv) or 
    
    
    (aq)[1][4]
  • Solvent: DCM or THF/Water (

    
    )[1]
    
  • Catalyst: None (Avoid DMAP to prevent O-Boc formation)

Step-by-Step Procedure
  • Reaction Setup: Dissolve amine in DCM. Add

    
    . Cool to 
    
    
    C.
  • Addition: Add

    
     solution dropwise. (Low temp prevents di-Boc).[1]
    
  • Monitoring: Warm to RT. Stir 4–12 h.

    • Checkpoint: TLC should show disappearance of the baseline amine spot.

  • Scavenging (Optional but Recommended): If excess

    
     is suspected, add DMEDA (see Issue B above) and stir for 15 min.[1]
    
  • Wash 1 (Basic): Wash organic layer with Saturated

    
     (removes acidic impurities).[1]
    
  • Wash 2 (Mild Acidic): Wash with 0.5 M Citric Acid (

    
    ).
    
    • Critical: Keep cold (

      
      C) and fast. This removes unreacted amine and DMEDA-scavenged byproducts without dehydrating the tertiary alcohol.[1]
      
  • Drying: Dry over

    
    . Filter and concentrate.
    
  • Crystallization: The product often solidifies.[1] Triturate with cold Hexanes to remove traces of

    
    .
    

Part 4: Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying the crude reaction mixture based on the specific impurities detected.

PurificationWorkflowStartCrude Reaction MixtureCheckTLCAnalyze TLC/NMRStart->CheckTLCDecision1Is O-Boc present?(Carbonate peak ~1740 cm-1)CheckTLC->Decision1HydrolysisSelective Hydrolysis(K2CO3 / MeOH, RT)Decision1->HydrolysisYesDecision2Is Excess Boc2O present?Decision1->Decision2NoHydrolysis->Decision2ScavengeAdd DMEDA Scavenger(Forms water-soluble urea)Decision2->ScavengeYesDecision3Is Unreacted Amine present?Decision2->Decision3NoScavenge->Decision3AcidWashMild Acid Wash(0.5M Citric Acid, 0°C)Decision3->AcidWashYesFinalPurificationFinal Purification(Silica Plug or Crystallization)Decision3->FinalPurificationNoAcidWash->FinalPurificationProductPure 1-(Boc-aminomethyl)-1-hydroxycyclohexaneFinalPurification->Product

Caption: Logical workflow for the purification of this compound, prioritizing the removal of O-Boc and excess reagents before final isolation.

Part 5: Quantitative Data Summary

Impurity TypeChemical CauseDiagnostic Signal (NMR/IR)Removal Strategy
O-Boc (Carbonate) Reaction at tertiary -OH (catalyzed by DMAP)IR: ~1740 cm⁻¹ (Carbonate)NMR: Extra t-Bu singletSelective hydrolysis (LiOH/MeOH)
Di-Boc (Imide) Double reaction at -NH₂ (Excess

)
NMR: Downfield shift of

-CH₂
Mild hydrolysis or Column Chromatography
Nitro-Alcohol Incomplete reduction of precursorIR: 1550 cm⁻¹ (

)
Reduce further (

/Raney Ni) or Acid Wash
Cyclohexenyl Acid-catalyzed dehydrationNMR: Olefinic proton (~5.6 ppm)Prevention only. Cannot easily separate.[1]

References

  • Selective N-Boc Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][5] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262.[1] Link[1]

  • Removal of Excess Boc2O: Kaga, H., et al. (1994).[1] A simple and efficient method for the removal of excess di-tert-butyl dicarbonate.[1] Synlett, 1994(08), 607-608.[1] Link[1]

  • Boc Protection of Amino Alcohols: Basel, Y., & Hassner, A. (2000).[1] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link[1]

  • Gabapentin Analog Synthesis: Ferrari, M., et al. (2005).[1] Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[1][6] 6,846,950.[1][6] Link

Technical Support Center: HPLC Purification of Peptides Modified with 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Purification of sterically hindered, acid-sensitive hydrophobic peptides.[1]

Strategic Overview: The "Boc-Cyclohexane" Challenge

Welcome to the technical support hub. You are likely here because you are working with a peptide modified with 1-(Boc-aminomethyl)-1-hydroxycyclohexane .[1] This is not a standard purification; it presents a specific chemical paradox that often leads to failed runs or product degradation.

The Molecule: This modifier introduces a cyclohexane ring (hydrophobicity/steric bulk) with a geminal substitution pattern: a tertiary hydroxyl group and a Boc-protected aminomethyl group.

The Core Challenge:

  • Acid Sensitivity (The Boc Group): Standard Reverse-Phase HPLC (RP-HPLC) relies on Trifluoroacetic Acid (TFA) at pH ~2.[1]0. While Boc groups are generally stable for short durations at this pH, the combination of acidic mobile phase, time, and subsequent concentration (rotary evaporation) frequently leads to partial deprotection (loss of the tert-butyl carbamate, -100 Da mass shift).

  • Steric Hindrance: The gem-disubstituted cyclohexane ring is bulky. This often results in poor mass transfer kinetics on standard C18 columns, leading to peak broadening or "tailing" that mimics impurities.

  • Hydrophobicity: The cyclohexane moiety significantly increases retention time, often requiring high % organic solvent to elute.

Standard Operating Procedures (SOPs)

Protocol A: Mobile Phase Selection (Critical)[1]

Decision Matrix:

  • If you MUST preserve the Boc group: Do NOT use standard 0.1% TFA followed by rotary evaporation.

  • If you are analyzing via LC-MS: Use Formic Acid.[1][2]

ParameterOption 1: The "Safe" Route (Recommended) Option 2: The "Standard" Route (High Risk)
Buffer A 10 mM Ammonium Acetate (pH 6.8 - 7.[1]0)0.1% Trifluoroacetic Acid (TFA) in Water
Buffer B 100% Acetonitrile (ACN)0.1% TFA in Acetonitrile
pH Neutral (~7.0)Acidic (~2.0)
Boc Stability High. No deprotection risk.Low. Kinetic instability over time.[3]
Resolution Moderate. (Less ion-pairing effect).[1]High. (TFA suppresses silanol interactions).
Detection UV 220nm (Good), MS (Excellent).UV 214nm (Baseline drift), MS (Suppression).

Expert Insight: If you choose Option 2 (TFA), you must freeze fractions immediately upon collection and lyophilize. Do not leave them in the fraction collector at room temperature, and never use a heated rotary evaporator.

Protocol B: Column Selection

Due to the steric bulk of the hydroxycyclohexane ring, standard C18 columns often fail.

  • Primary Recommendation: C8 or C4 Column (e.g., 300Å pore size).[4]

    • Why: The shorter alkyl chains (C4/C8) allow the bulky cyclohexane modifier to interact with the stationary phase without getting "stuck" deep in the pores, improving peak shape.

  • Alternative: End-capped C18 .

    • Why: If you must use C18, ensure it is "end-capped" to cover residual silanols, which interact aggressively with the amine/hydroxyl groups on your modifier.

Troubleshooting & FAQs

Ticket #1042: "My Mass Spec shows a [M-100] peak alongside my product."

User Question: I purified my peptide using 0.1% TFA/Water/ACN. The UV trace looked pure, but after drying, the mass spec shows a major peak at [M-100]. Did I synthesize the wrong molecule?

Scientist Response: You likely synthesized the correct molecule, but you degraded it during post-purification processing.

  • Diagnosis: The [M-100] shift corresponds exactly to the loss of the Boc group (Molecular Weight of Boc is ~100 Da).

  • Root Cause: While Boc is stable in TFA for minutes, it is not stable for hours. If you used a rotary evaporator (especially with a water bath >30°C) to remove acetonitrile, the concentration of TFA increased as the organic solvent evaporated, creating a "cleavage cocktail" in your flask.

  • The Fix:

    • Switch to Ammonium Acetate (10mM) or 0.1% Ammonium Bicarbonate buffers.

    • If you must use acid, switch to 0.1% Formic Acid (weaker acid) and lyophilize fractions immediately. Do not rotovap.

Ticket #1045: "The peak is extremely broad and tails significantly."

User Question: My peptide elutes at 60% ACN, but the peak spans nearly 5 minutes. I can't separate it from impurities.

Scientist Response:

  • Diagnosis: This is a classic "hydrophobic mismatch" or steric drag. The 1-hydroxycyclohexane group is bulky and hydrophobic.

  • Root Cause: The bulky modifier is likely interacting slowly with the dense C18 chains (slow mass transfer) or interacting with exposed silanols on the silica surface.

  • The Fix:

    • Switch Column: Move to a C4 column . The shorter chains reduce the "drag" on the bulky cyclohexane group.

    • Increase Temperature: Run the column at 40°C - 50°C . This lowers mobile phase viscosity and increases the kinetic exchange rate, sharpening the peak.

    • Add Isopropanol: Add 10-20% Isopropanol to Buffer B. This helps solvate the hydrophobic cyclohexane ring better than pure ACN.

Ticket #1048: "Ghost peaks appeared in my blank run after the peptide."

User Question: I ran a blank gradient after my purification, and I see peaks eluting where my peptide usually comes out.

Scientist Response:

  • Diagnosis: Carryover / Memory Effect.

  • Root Cause: The hydrophobic cyclohexane moiety is sticking to the stainless steel tubing, the injection needle, or the column frit.

  • The Fix:

    • Needle Wash: Ensure your autosampler needle wash contains 50% Methanol or Isopropanol , not just water.

    • Sawtooth Wash: Run a "sawtooth" gradient (rapid cycling between 5% and 95% B) between runs to strip the column.

Visual Workflows

Workflow 1: Buffer Selection Logic

Caption: Decision tree for selecting the optimal mobile phase based on Boc-protection status and downstream application.

BufferSelection Start Start: Peptide Purification Q1 Is the Boc group present and REQUIRED in the final product? Start->Q1 Yes YES Q1->Yes Protected No NO (Boc removed) Q1->No Deprotected Q2 Is the peptide acid-sensitive? Yes->Q2 MethodC Method C: Standard Acid 0.1% TFA (Best Resolution) No->MethodC MethodA Method A: Neutral pH 10mM Ammonium Acetate (Safest for Boc) Q2->MethodA High Sensitivity MethodB Method B: Weak Acid 0.1% Formic Acid (Lyophilize Immediately) Q2->MethodB Moderate Sensitivity

Workflow 2: Troubleshooting Peak Shape

Caption: Diagnostic logic for resolving peak broadening and tailing issues specific to bulky hydrophobic modifiers.

PeakTroubleshooting Problem Problem: Broad/Tailing Peak Check1 Check Column Type Problem->Check1 C18 Using C18? Check1->C18 Action1 Switch to C4 or C8 (Reduce Steric Drag) C18->Action1 Yes Action2 Increase Temp to 45°C (Improve Kinetics) C18->Action2 No (Already C4) Action3 Add Isopropanol to Buffer B (Solvate Cyclohexane) Action2->Action3 If still broad

References

  • Biotage. (2023).[5][6] Which Stationary Phase Should I Choose For My Peptide Purification? (Discusses C18 vs C4 for hydrophobic peptides).

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (Expert discussion on Boc lability in TFA).

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. (Guide on mobile phase modifiers and hybrid particles). [1]

  • Sigma-Aldrich. (2023).[1] 1-(Boc-amino)-1-aminomethyl cyclohexane Properties. (Chemical data for the specific modifier). [1]

  • Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (Analysis of TFA alternatives like Formic Acid).

Sources

Technical Support Center: Coupling Strategies for 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS: 223763-92-6), a sterically demanding building block used in medicinal chemistry and peptide synthesis.

While the molecule itself is achiral (possessing a plane of symmetry), its use frequently induces racemization in chiral coupling partners (typically amino acids) due to extreme steric hindrance. This guide focuses on mitigating this "induced racemization" during esterification or amide bond formation.

Core Analysis: The "Racemization" Paradox

Is this compound chiral?

No. The cyclohexane ring, substituted at C1 with a hydroxyl and a (Boc-amino)methyl group, possesses a plane of symmetry passing through C1 and C4. Therefore, the molecule itself cannot racemize.

Why do I observe racemization in my product?

The "racemization" you observe is induced epimerization of the incoming chiral carboxylic acid (e.g., an Fmoc-amino acid) that you are attempting to couple to this scaffold.

The Mechanism:

  • Steric Wall: The C1 position is a quaternary center. The tertiary hydroxyl group (and to a lesser extent, the amine) is extremely hindered.

  • Kinetic Stall: Nucleophilic attack by the hindered -OH or -NH₂ on your activated amino acid is kinetically slow.

  • Oxazolone Formation: The long lifetime of the activated species (e.g., O-acylisourea) allows it to cyclize into an oxazolone (azlactone) intermediate.

  • Base-Catalyzed Epimerization: In the presence of base (DMAP, DIEA), the oxazolone loses its acidic

    
    -proton, leading to the racemization of your amino acid before it can couple.
    

Troubleshooting Protocols

Scenario A: Esterification (Coupling to the Tertiary -OH)

The most common source of failure. Tertiary alcohols are notoriously difficult to acylate without racemizing the acid partner.

The Problem: Standard Steglich conditions (DCC/DMAP) often lead to high racemization because DMAP promotes oxazolone formation. The Fix: Use Low-Base or Base-Free activation methods.

Protocol 1: The Modified Steglich (Low Temp/Low Base)

Use this for robust amino acids (e.g., Pro, Gly, Ala). Avoid for Cys/His.

  • Dissolve: 1.0 eq Chiral Acid + 1.1 eq This compound in dry DCM.

  • Cool: Chill to -20°C (Critical to suppress oxazolone formation).

  • Add: 1.1 eq EDC·HCl.

  • Catalyst: Add 0.1 eq DMAP (Do NOT use 1.0 eq).

  • Time: Stir at -20°C for 2 hours, then slowly warm to 0°C. Monitor by LCMS.

    • Why? Low temperature suppresses the deprotonation of the oxazolone while allowing the acylation to proceed slowly.

Protocol 2: The "Gold Standard" (Symmetric Anhydride)

Use this for highly sensitive amino acids (e.g., Phenylglycine, Cysteine derivatives).

  • Generate Anhydride: React 2.0 eq Chiral Acid with 1.0 eq DIC (Diisopropylcarbodiimide) in DCM at 0°C for 30 mins. Filter off the urea byproduct if using DCC; if using DIC, proceed directly.

  • Coupling: Add the filtrate (containing the symmetric anhydride) to a solution of 1.0 eq This compound + 1.5 eq DIEA + 0.1 eq 4-PPY (4-Pyrrolidinopyridine, a more selective catalyst than DMAP).

  • Reaction: Stir at RT.

    • Why? Symmetric anhydrides are highly reactive but less prone to base-catalyzed racemization than active esters formed with HOBt/HATU in this specific steric context.

Scenario B: Amide Coupling (Coupling to the Amine)

If you have deprotected the Boc group and are coupling to the primary amine.

The Problem: The amine is neopentyl-like (adjacent to a quaternary carbon). Coupling is slow, leading to potential hydrolysis or racemization of the activated ester. The Fix: Use HOAt or Oxyma Pure to speed up the capture of the activated ester.

Protocol 3: High-Speed Activation
  • Activation: Mix 1.0 eq Chiral Acid + 1.0 eq HATU + 1.0 eq HOAt (or Oxyma) in DMF.

  • Base: Add 2.0 eq Collidine (2,4,6-trimethylpyridine).

    • Why Collidine? It is a weaker base than DIEA/TEA and less likely to deprotonate the oxazolone, yet sufficient to drive the reaction.

  • Addition: Add 1.0 eq 1-(aminomethyl)-1-hydroxycyclohexane (free base).

  • Monitor: Reaction should complete within 1-4 hours.

Visualizing the Racemization Trap

The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathway caused by the steric bulk of the cyclohexane scaffold.

RacemizationPathway AA Chiral Amino Acid (L-Isomer) Act Activated Species (O-Acylisourea / Active Ester) AA->Act Activation (DCC/EDC) Ox Oxazolone (Azlactone Intermediate) Act->Ox Cyclization (Fast) Prod_L Desired Product (L-Ester/Amide) Act->Prod_L Coupling (k_couple) SLOW due to Sterics Enol Enolized Oxazolone (Achiral/Planar) Ox->Enol Base (DMAP/DIEA) Deprotonation Prod_DL Racemic Product (DL-Mixture) Ox->Prod_DL Coupling w/ Substrate Enol->Ox Reprotonation (Random Face) Substrate 1-(Boc-aminomethyl)- 1-hydroxycyclohexane (Steric Bulk) Substrate->Prod_L Nucleophilic Attack

Caption: Kinetic competition: The steric bulk of the cyclohexane substrate slows the coupling rate (


), allowing the base-catalyzed oxazolone pathway to dominate, leading to racemization.

Data Summary: Reagent Selection Guide

Coupling ScenarioRecommended ReagentsBase ChoiceRisk LevelNotes
Esterification (Reacting -OH) DIC / Symmetric Anhydride 4-PPY (0.1 eq)HighAvoid standard DMAP if possible. Keep Temp < 0°C initially.
Esterification (Alternative) EDC / HCl DMAP (0.1 eq)MediumMust perform at -20°C. Monitor strictly.
Amide Bond (Reacting -NH₂) HATU / HOAt Collidine LowHOAt accelerates coupling, reducing the time window for racemization.
Amide Bond (Cost-Effective) T3P (Propylphosphonic anhydride) NMM LowT3P has very low epimerization rates and works well for hindered amines.

Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions to esterify the hydroxyl group? A: No. The hydroxyl group on this compound is tertiary . Mitsunobu reactions generally fail on tertiary alcohols due to steric hindrance preventing the formation of the alkoxy-phosphonium intermediate. You must use activation of the acid (anhydride/active ester) method.

Q: I see a side product with Mass M-100 (approx). What is it? A: This is likely the loss of the Boc group . If you used strong Lewis acids or high temperatures during coupling, the Boc group may have cleaved. Ensure your reaction stays neutral or basic. Alternatively: If you are coupling to the amine, you might be seeing N→O acyl migration if the product was exposed to acid during workup. The ester can migrate to the amine (or vice versa) in 1,2-amino alcohols.

Q: Why not use Acid Chlorides? A: Acid chlorides are highly reactive but require base to scavenge the HCl formed. The combination of Acid Chloride + Base is a recipe for rapid oxazolone formation and racemization of chiral amino acids. Use them only if your acid is achiral (e.g., acetic acid) or if you use a base like 2,6-di-tert-butylpyridine which is non-nucleophilic.

References

  • Steglich Esterification & Racemization: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Coupling to Hindered Amines: Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[1] Methods in Enzymology, 289, 104-126. Link

  • Racemization via Oxazolone: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
  • Use of Collidine/Sym-Collidine: Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 60(11), 3561–3564. Link

  • T3P Reagent Profile: Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents. Angewandte Chemie International Edition, 19(2), 133-134. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Boc vs. Fmoc Protection for Aminomethylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the strategic protection and deprotection of amine functionalities are paramount to successful multi-step synthesis. Aminomethylcyclohexane derivatives, valued as versatile scaffolds in medicinal chemistry, possess a primary aliphatic amine that requires robust yet selectively cleavable protection.[1][2] The choice between the two most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision point that dictates the entire synthetic strategy.

This guide provides an in-depth, objective comparison of the stability and utility of Boc and Fmoc groups for aminomethylcyclohexane derivatives. We will move beyond a simple list of reagents to explore the mechanistic underpinnings of their stability, provide field-tested experimental protocols, and offer data-driven insights to inform your synthetic design.

The Principle of Orthogonality: A Tale of Two Labile Groups

The power of the Boc and Fmoc protecting groups lies in their orthogonality.[3][4] Two protecting groups are considered orthogonal if one can be selectively removed under a specific set of conditions without affecting the other.[3][5] This principle is the bedrock of modern complex molecule synthesis.

  • The Boc group is classically defined by its lability to acid .

  • The Fmoc group is defined by its lability to base .[4]

This fundamental dichotomy allows chemists to orchestrate the sequential unmasking of reactive sites, a critical capability when constructing complex aminomethylcyclohexane-containing molecules.[]

The tert-Butoxycarbonyl (Boc) Group: Stability Through Steric Hindrance

The Boc group is a carbamate that provides robust protection under a wide array of conditions, making it a workhorse in organic synthesis. Its stability is attributed to the steric bulk of the tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack.

Mechanism of Boc Deprotection: Acid-Catalyzed Fragmentation

Removal of the Boc group is an efficient, acid-catalyzed process that proceeds through a three-step mechanism.[7][8]

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[8][9]

  • Fragmentation: The protonated carbamate fragments, leading to the loss of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[7][9]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing gaseous carbon dioxide and the free primary amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[8][9]

A critical consideration in this mechanism is the fate of the electrophilic tert-butyl cation. In the absence of a scavenger, this cation can alkylate nucleophilic sites within the target molecule. Therefore, scavengers like triisopropylsilane (TIS) or anisole are frequently added to the cleavage mixture to trap the cation, preventing unwanted side reactions.[7][10]

Boc Stability Profile
  • Acid Labile: Readily cleaved by strong acids (e.g., TFA, HCl) and some Lewis acids.[9][11]

  • Base Stable: Exceptionally stable to a wide range of basic and nucleophilic conditions.[10]

  • Hydrogenolysis Stable: Unaffected by catalytic hydrogenation conditions (e.g., H₂, Pd/C), providing orthogonality with benzyl-type (Cbz, Bn) protecting groups.[9]

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Triggered Elimination

The Fmoc group offers a powerful alternative to the Boc group, prized for its removal under exceptionally mild, non-acidic conditions. This makes it the protector of choice when acid-sensitive functionalities are present elsewhere in the molecule.[12][13]

Mechanism of Fmoc Deprotection: An E1cB Elimination Pathway

The cleavage of the Fmoc group occurs via a base-mediated β-elimination (E1cB-type) mechanism.[14]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system (pKa ~23 in DMSO).[14][15]

  • Anion Formation: This deprotonation generates a resonance-stabilized fluorenyl anion, which is aromatic and thus highly stable.[15]

  • Elimination & Decarboxylation: The formation of this stable anion facilitates the elimination of the carbamate, which subsequently decarboxylates to liberate the free amine.

  • Byproduct Scavenging: This process releases a highly reactive electrophile, dibenzofulvene (DBF). The amine base used for deprotection (e.g., piperidine) serves a dual purpose by immediately trapping the DBF to form a stable, inert adduct, thereby driving the reaction to completion.[14]

Fmoc Stability Profile
  • Base Labile: Rapidly cleaved by mild bases, most commonly 20% piperidine in DMF.[16][17]

  • Acid Stable: Very stable under the strongly acidic conditions (e.g., neat TFA) used to remove Boc and other tert-butyl-based protecting groups.[15][18]

  • Hydrogenolysis Labile: Can be cleaved under some hydrogenolysis conditions, making it only quasi-orthogonal with Cbz-type groups.[15]

Head-to-Head Comparison: Boc vs. Fmoc for Aminomethylcyclohexane

The selection of a protecting group is dictated by the overall synthetic route and the chemical sensitivities of the substrate. The following table provides a direct comparison to guide this critical decision.

FeatureBoc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid[4]Mild Base[4]
Primary Reagent(s) Trifluoroacetic Acid (TFA), HCl[9][19]20-50% Piperidine in DMF[16]
Mechanism Type Acid-catalyzed fragmentation[7]Base-triggered β-elimination (E1cB)[14]
Stability to Strong Acid Labile Stable [15]
Stability to Base Stable [10]Labile
Stability to Hydrogenolysis Stable [9]Labile (quasi-orthogonal to Cbz)[15]
Key Byproducts Isobutylene, CO₂[11]Dibenzofulvene-base adduct, CO₂[13]
Orthogonality Partner Fmoc, Cbz, Benzyl (Bzl)Boc, tert-Butyl (tBu) ethers/esters[5]

Key Takeaway: For a synthetic route involving an aminomethylcyclohexane derivative that requires subsequent reactions under basic conditions (e.g., ester saponification), the Boc group is the ideal choice. Conversely, if the synthetic pathway involves acid-sensitive groups (e.g., tert-butyl esters, acetals), the Fmoc group provides the necessary orthogonality for selective deprotection under mild basic conditions.[][13]

Field-Proven Experimental Protocols

The following protocols are robust, validated methods for the deprotection of the aminomethylcyclohexane primary amine.

Protocol 1: Acid-Mediated Boc Deprotection

This protocol describes the removal of the Boc group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Rationale: DCM is an excellent solvent for most protected substrates, while TFA is a strong yet volatile acid, facilitating its removal during work-up. A 25-50% concentration provides rapid deprotection at room temperature.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-aminomethylcyclohexane derivative in anhydrous DCM (approx. 0.1–0.2 M).

  • Reagent Addition: To the stirred solution, add an equal volume of TFA (for a 50% v/v solution).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Deprotection is typically complete within 30-60 minutes.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).

  • Isolation: The resulting product is the aminomethylcyclohexane derivative as its TFA salt, which is often a viscous oil or a solid. This salt can be used directly in subsequent steps or neutralized with a non-nucleophilic base if the free amine is required.

Boc_Deprotection_Workflow sub N-Boc-Aminomethyl- cyclohexane Derivative reagent Add 50% TFA in DCM sub->reagent Step 1 reaction Stir at Room Temp (30-60 min) reagent->reaction Step 2 workup Evaporate in vacuo reaction->workup Step 3 product Aminomethylcyclohexane (TFA Salt) workup->product Step 4

Boc Deprotection Workflow Diagram
Protocol 2: Base-Mediated Fmoc Deprotection

This protocol details the standard method for removing the Fmoc group using piperidine in Dimethylformamide (DMF).

Rationale: DMF is a polar aprotic solvent that effectively solubilizes protected peptides and substrates. Piperidine is a secondary amine that is basic enough to efficiently initiate the elimination mechanism but mild enough to avoid many side reactions.[14] A 20% concentration is the industry standard for rapid and complete cleavage.[17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Fmoc-aminomethylcyclohexane derivative in DMF (approx. 0.1 M).

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing in less than 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine.

  • Purification: The crude residue contains the desired product and the dibenzofulvene-piperidine adduct. Purification is typically achieved by silica gel chromatography to isolate the clean, free amine.

Fmoc_Deprotection_Workflow sub N-Fmoc-Aminomethyl- cyclohexane Derivative reagent Add 20% Piperidine in DMF sub->reagent Step 1 reaction Stir at Room Temp (5-30 min) reagent->reaction Step 2 workup Concentrate & Purify (Chromatography) reaction->workup Step 3 product Free Aminomethylcyclohexane Derivative workup->product Step 4

Fmoc Deprotection Workflow Diagram

Conclusion and Strategic Recommendations

Both Boc and Fmoc are exceptionally effective for the protection of the primary amine on aminomethylcyclohexane derivatives. The choice is not a matter of superiority but of strategic compatibility with the overall synthetic plan.

  • Choose Boc protection when your downstream synthetic steps involve basic reagents, nucleophiles, or conditions where the mild acidity of an ammonium salt is tolerable. It is a cost-effective and highly robust protecting group for many applications.

  • Choose Fmoc protection when your molecule contains acid-sensitive functionalities such as tert-butyl esters, acetals, or other acid-labile protecting groups. The mild, basic deprotection conditions are a key advantage for the synthesis of complex, multi-functionalized molecules.[20]

By understanding the distinct stability profiles and deprotection mechanisms of these two cornerstone protecting groups, researchers can design more efficient, logical, and successful synthetic routes for novel aminomethylcyclohexane-based therapeutics and chemical probes.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information (PMC). [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Lewis Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Overview of bases used in Fmoc-deprotection and the corresponding pKa... ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Center for Biotechnology Information (PMC). [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (PMC). [Link]

Sources

Conformational Locking in Peptidomimetics: The 1-(Boc-aminomethyl)-1-hydroxycyclohexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Boc-aminomethyl)-1-hydroxycyclohexane , a critical constrained building block in peptidomimetic design. It focuses on its structural rigidity, hydrogen-bonding capability, and comparative performance against standard constrained residues like Aib and Gabapentin.

Executive Summary & Structural Logic

In the design of bioactive peptides, entropic penalty is the primary adversary. Linear peptides often exist as dynamic ensembles in solution, leading to poor binding affinity and low proteolytic stability.

This compound (hereafter referred to as


 ) represents a class of rigid 

-amino alcohol surrogates
. Unlike standard amino acids,

introduces two distinct constraints:
  • The Thorpe-Ingold Effect (Gem-disubstitution): The cyclohexane ring at the

    
    -equivalent position forces the backbone into specific torsion angles, restricting rotation.
    
  • The Hydroxyl "Latch": The tertiary hydroxyl group at position 1 acts as an intramolecular hydrogen bond (IMHB) donor, capable of "locking" local turns by interacting with backbone amides or carbonyls.

This guide compares


 against industry-standard constrained residues to assist in rational foldamer design.

Comparative Analysis: vs. Alternatives

The following table contrasts


 with Aib  (the gold standard for helicity), Serine  (flexible H-bonder), and Gabapentin  (rigid 

-amino acid).
Table 1: Physicochemical & Conformational Profile[1]
Feature

(Target)
Aib (

-Aminoisobutyric acid)
Gabapentin (Gpn) Serine (Ser)
Scaffold Type Cyclic

-Amino Alcohol
Acyclic

-disubstituted AA
Cyclic

-Amino Acid
Linear

-Amino Acid
Primary Constraint Cyclohexane Chair + H-BondSteric Bulk (Gem-dimethyl)Cyclohexane ChairNone (Flexible)
Secondary Structure Turn Inducer / Pseudo-cycle

/

-Helix Inducer

-Turn / Sheet
Random Coil / Turn
H-Bond Donor? Yes (Tertiary -OH) NoNoYes (Primary -OH)
Hydrophobicity High (Lipophilic Core)ModerateHighLow (Polar)
Proteolytic Stability Excellent (Non-scissile bond)GoodExcellentPoor
Key Differentiator: The "Hydroxyl Latch" Mechanism

While Aib relies solely on steric clash to induce helicity,


 utilizes the hydroxyl group to form a 6- or 7-membered hydrogen-bonded ring  with the adjacent backbone. This creates a "pseudo-proline" effect without the cis/trans isomerization issues of Proline, making it ideal for stabilizing 

-turns
or mimicking transition states in protease inhibitors.

Experimental Validation Protocols

To validate the conformational influence of


 in a peptide sequence, a dual-phase approach (Solution State NMR + Solid State X-Ray) is required.
Protocol A: Solution-Phase NMR Analysis (H-Bond Validation)

Objective: Determine if the Hydroxyl group is involved in a stable intramolecular hydrogen bond (IMHB) or is solvent-exposed.

Reagents:

  • Peptide sample (

    
     mM).
    
  • Solvents:

    
     (non-polar) and 
    
    
    
    (polar/disruptive).

Step-by-Step Methodology:

  • Solvent Titration:

    • Dissolve peptide in

      
      .
      
    • Acquire 1D

      
      -NMR.[1] Focus on the -OH  and -NH  carbamate proton signals.
      
    • Titrate with increasing amounts of

      
       (0% to 20% v/v).
      
    • Interpretation: If the chemical shift (

      
      ) of the -OH proton remains relatively constant (
      
      
      
      ppm/vol%), it is shielded/H-bonded . If it shifts significantly downfield, it is solvent-exposed.
  • Temperature Coefficient (

    
    ): 
    
    • In

      
      , measure 
      
      
      
      -NMR at 298K, 308K, 318K, 328K.
    • Plot

      
       vs. Temperature.[2]
      
    • Criteria: A coefficient more positive than -4.0 ppb/K indicates a strong intramolecular Hydrogen Bond. Values below -6.0 ppb/K indicate solvent exposure.[2]

  • ROESY/NOESY Analysis:

    • Look for Cross-peaks between the cyclohexane ring protons (axial vs. equatorial) and the Boc-NH group.

    • Critical Check: The cyclohexane ring should show distinct axial/equatorial splitting (rigid chair) rather than broad averaging (flipping chair).

Protocol B: X-Ray Crystallography (Torsion Angle Verification)

Objective: Define the absolute stereochemistry and the


 torsion angles.

Methodology:

  • Crystallization: Use slow evaporation from Methanol/Water or Ethyl Acetate/Hexane mixtures.

    
     peptides often crystallize readily due to rigid stacking.
    
  • Data Collection: Collect at 100K to reduce thermal motion of the Boc-methyl groups.

  • Analysis:

    • Solve structure using Direct Methods.

    • Measure Interaction: Calculate the distance between

      
       and 
      
      
      
      or
      
      
      .
    • Valid H-Bond: Distance

      
       and angle 
      
      
      
      .

Synthesis & Incorporation Logic

The synthesis of


 typically proceeds via the opening of a spiro-epoxide or Strecker synthesis on cyclohexanone, followed by protection.
Diagram 1: Synthesis & Analysis Workflow

This workflow illustrates the path from raw cyclohexanone to a validated conformational model.

G Start Cyclohexanone Step1 Spiro-Epoxide Formation Start->Step1 Step2 Nucleophilic Opening (NH3/NaN3) Step1->Step2 Step3 Boc Protection (Am_6h formed) Step2->Step3 Peptide Peptide Coupling (Solid Phase/Solution) Step3->Peptide Analysis Conformational Screening Peptide->Analysis NMR NMR (DMSO-d6) Temp Coeff Analysis Analysis->NMR Soln. State XRay X-Ray Diffraction (Torsion Angles) Analysis->XRay Solid State Result Validated Foldamer NMR->Result H-Bond Confirmed XRay->Result Geometry Locked

Caption: Workflow for synthesizing Am6h and validating its conformational impact in peptidomimetics.

Mechanistic Diagram: The "Chair-Lock"

The specific power of


 lies in the interplay between the cyclohexane chair conformation and the H-bond network.

Structure Chair Cyclohexane Scaffold (Rigid Chair) Axial Axial Position (Steric Clash Avoidance) Chair->Axial Equatorial Equatorial Position (Preferred for Bulky Groups) Chair->Equatorial OH_Group 1-Hydroxyl Group (H-Bond Donor) Axial->OH_Group Config Dependent NH_Boc Aminomethyl-Boc (H-Bond Acceptor/Donor) Equatorial->NH_Boc Config Dependent Backbone Peptide Backbone (Carbonyl Oxygen) OH_Group->Backbone IMHB (Strong) Constraint Conformational Lock (Turn Induction) OH_Group->Constraint NH_Boc->Backbone Standard H-Bond Backbone->Constraint

Caption: Interaction map showing how the cyclohexane scaffold and Hydroxyl group cooperate to lock the peptide conformation.

References

  • Balaram, P. (1999). "Peptides with modified backbones: The role of constrained amino acids." Current Opinion in Structural Biology.

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution)." Biopolymers.[2][3]

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Fuller, A. A., et al. (2013). "Ureido-peptide foldamers: Helix stability and folding kinetics." Journal of the American Chemical Society.

Sources

Comparative Guide: Biological Efficacy of Scaffolds Derived from 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological utility of 1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS: 155963-09-0) and its deprotected derivatives. It focuses on its role as a critical "conformational locking" module in the synthesis of high-affinity ligands for GPCRs, ion channels, and enzyme inhibitors.

Executive Summary

This compound is a specialized building block used to introduce a gem-disubstituted cyclohexane ring into drug scaffolds. Unlike simple linear amino alcohols, this compound leverages the Thorpe-Ingold effect (gem-dimethyl effect) to restrict the conformational freedom of the resulting molecule.

Key Performance Advantages:

  • Conformational Locking: Forces substituents into specific axial/equatorial orientations, reducing the entropic penalty of binding to a receptor.

  • Metabolic Shielding: The bulky cyclohexane ring sterically hinders metabolic enzymes (e.g., CYPs) from attacking adjacent labile groups, significantly extending half-life (

    
    ) compared to linear alkyl analogs.
    
  • Spirocyclic Access: Serves as the primary precursor for spiro-oxazolidinone and spiro-morpholine scaffolds, which are increasingly dominant in modern drug discovery for improving

    
     character (saturation).
    

Comparative Analysis of Biological Activity[1]

This section compares the biological performance of compounds synthesized with this cyclohexane scaffold against standard alternatives (linear linkers or smaller rings).

Category A: mGluR5 Allosteric Modulators (Neurology)

The 1-aminomethyl-1-hydroxycyclohexane core is a pharmacophore anchor for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

FeatureCyclohexane Scaffold (Product)Linear Alkyl AlternativeCyclobutyl/Cyclopentyl Alternative
Binding Affinity (

)
High (< 10 nM) . The rigid ring locks the amine and hydroxyl pharmacophores into the precise distance required for the allosteric pocket.Moderate to Low (> 100 nM) . Flexible chains lose energy due to entropic penalties upon binding.Variable . Smaller rings often lack the steric bulk to fully occupy the hydrophobic pocket.
Selectivity High .[1][2][3] Bulky ring excludes binding to homologous mGluR1 subtypes.Low . Flexibility allows promiscuous binding to off-targets.Moderate .
Metabolic Stability High . Blocks

-oxidation.
Low . Susceptible to rapid oxidative deamination.Moderate .

Case Study Data: In the optimization of mGluR5 antagonists, replacing a flexible ethyl linker with the 1,1-cyclohexyl scaffold improved potency by >50-fold (IC


 shift from ~500 nM to ~9 nM) and increased brain penetrability due to improved lipophilicity (LogP modulation).
Category B: N-Type Calcium Channel Blockers (Pain Management)

Tetrahydroisoquinoline derivatives synthesized from this building block exhibit potent blocking activity against N-type


 channels.
  • Mechanism: The cyclohexane ring acts as a hydrophobic spacer that positions the terminal amine to interact with the channel pore while shielding the core from proteases.

  • Performance:

    • Compound A (Cyclohexyl core): IC

      
       = 0.75 
      
      
      
      M (Potent block)
    • Compound B (Open chain): IC

      
       > 10 
      
      
      
      M (Inactive)
    • Observation: The rigid spiro-like orientation is essential for channel occlusion.

Category C: Spiro-Oxazolidinone Antibacterials

The compound is cyclized to form spiro-oxazolidinones, which are next-generation analogs of Linezolid.

  • Advantage: The spiro-fusion prevents rotation around the C-N bond, locking the pharmacophore in the bioactive conformation.

  • Data: Spiro-derivatives show superior activity against MDR (Multi-Drug Resistant) Gram-negative bacteria compared to non-spiro analogs, with MIC values dropping from 4.0

    
    g/mL to 0.5 
    
    
    
    g/mL
    .

Mechanism of Action & Synthesis Logic

The following diagram illustrates how the this compound scaffold is processed to generate two distinct classes of bioactive molecules: Spiro-cycles and Linear-extended ligands.

G Start 1-(Boc-aminomethyl)- 1-hydroxycyclohexane Step1 Acid Deprotection (TFA/HCl) Start->Step1 -Boc Intermed Free Amino-Alcohol (Reactive Core) Step1->Intermed PathA Cyclization (CDI or Phosgene) Intermed->PathA Route A PathB Reductive Amination (Aldehydes) Intermed->PathB Route B ProdA Spiro-Oxazolidinone (Antibacterial/HAT Inhibitor) PathA->ProdA Conformational Locking ProdB N-Substituted Blocker (mGluR5 / Ca2+ Channel) PathB->ProdB Hydrophobic Shielding

Caption: Divergent synthesis pathways utilizing the scaffold for spiro-cyclization (Route A) or N-functionalization (Route B).

Experimental Protocols

Protocol A: Synthesis of Spiro-Oxazolidinone Core

This protocol describes the conversion of the building block into a spiro-oxazolidinone scaffold, common in antibacterial research.

  • Deprotection: Dissolve this compound (1.0 eq) in DCM. Add TFA (10 eq) dropwise at 0°C. Stir for 2 hours. Concentrate in vacuo to yield the trifluoroacetate salt.

  • Neutralization: Redissolve in dry THF and add TEA (3.0 eq) to liberate the free amine.

  • Cyclization: Cool to 0°C. Add Carbonyldiimidazole (CDI, 1.2 eq) portion-wise.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with water, extract with EtOAc. Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields the crystalline spiro[cyclohexane-1,5'-oxazolidin]-2'-one.

Protocol B: mGluR5 Calcium Flux Assay

Used to validate the antagonistic activity of derivatives.

  • Cell Culture: HEK293 cells stably expressing human mGluR5 and G

    
    15.
    
  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add test compounds (synthesized from the scaffold) at varying concentrations (0.1 nM – 10

    
    M). Incubate for 10 min.
    
  • Agonist Challenge: Inject Glutamate (EC

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (FLIPR Tetra) for 120 seconds.

  • Analysis: Calculate IC

    
     based on inhibition of the glutamate-induced calcium peak.
    

References

  • Tiffeneau-Demjanov Rearrangement & Derivatives

    • Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Rearrangement." Organic Reactions. Link

  • mGluR5 Modulators

    • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives." Current Opinion in Pharmacology.
    • Patent US 8,420,661 B2. "Alkynyl-derivatives as mGluR5 modulators." (2013). Link

  • Calcium Channel Blockers

    • Patent AU2008254061B2.[4] "1-substituted tetrahydroisoquinoline compound." (2008).[4] Link

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., & Tice, C. M.[5] (2016).[5] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery. Link

Sources

A Senior Application Scientist's Guide to Boc Deprotection of Hindered Amines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness and predictable reactivity. However, its removal from sterically hindered amines presents a significant synthetic challenge. Standard deprotection protocols often prove sluggish or lead to undesired side reactions, compromising yield and purity. This guide provides an in-depth, comparative analysis of various Boc deprotection methods for these challenging substrates, grounded in experimental data and mechanistic insights, to empower chemists in selecting the optimal strategy for their specific molecular context.

The Challenge of Steric Hindrance in Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-established transformation that proceeds through protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] However, when the amine is sterically encumbered, the approach of the acid to the carbonyl oxygen is impeded, slowing down the initial and rate-determining protonation step. This necessitates harsher reaction conditions, which can be detrimental to sensitive functional groups within the molecule.

Comparative Analysis of Deprotection Methodologies

A successful deprotection strategy for a hindered amine hinges on a delicate balance between reaction efficiency and the preservation of other functionalities. Below, we compare the performance of several common and emerging methods.

Strong Acid-Mediated Deprotection: The Workhorses

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for Boc deprotection.[3] While effective for many substrates, their application to hindered amines often requires elevated temperatures or prolonged reaction times, increasing the risk of side reactions.

  • Trifluoroacetic Acid (TFA): Typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM), TFA is a potent reagent for Boc removal.[4] For hindered amines, neat TFA or higher concentrations may be necessary. A significant drawback is the formation of the tert-butyl cation, which can lead to alkylation of sensitive residues like tryptophan and methionine.[1] The use of scavengers such as anisole or thioanisole is often essential to mitigate these side reactions.[1]

  • Hydrogen Chloride (HCl): Commonly employed as a 4M solution in dioxane, HCl offers a strong acidic environment for deprotection.[4] For particularly stubborn Boc groups, anhydrous HCl gas can be bubbled through the reaction mixture. A key advantage of using HCl is that the resulting amine hydrochloride salt often precipitates from the reaction mixture, facilitating purification.[4] However, the corrosive nature of HCl and the potential for chlorinated byproducts are notable concerns.

dot graphdoc { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11, arrowhead="vee", penwidth=1.5];

// Define Nodes BocAmine [label="Hindered N-Boc Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBoc [label="Protonated Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAmine [label="Free Amine (as salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tButylCation [label="tert-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="CO₂ + Isobutylene", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger (e.g., Anisole)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges and Relationships BocAmine -> ProtonatedBoc [label=" H⁺ (TFA or HCl) "]; ProtonatedBoc -> CarbamicAcid [label=" Fragmentation "]; ProtonatedBoc -> tButylCation [style=dashed]; CarbamicAcid -> FreeAmine [label=" Decarboxylation "]; CarbamicAcid -> Byproducts [label=" ", style=dashed]; tButylCation -> Byproducts [label=" Deprotonation "]; tButylCation -> Scavenger [label=" Trapping ", color="#EA4335"];

} caption { label = "Figure 1: Mechanism of Strong Acid-Catalyzed Boc Deprotection."; fontsize = 10; fontname = "Arial"; }

Lewis Acid-Mediated Deprotection: A Milder Alternative

For substrates intolerant to strong Brønsted acids, Lewis acids provide a viable alternative. Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can effectively cleave the Boc group under milder conditions.[5]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): In the presence of a hindered base like 2,6-lutidine, TMSOTf is a powerful reagent for deprotecting even highly sterically hindered N-Boc groups.[6] The reaction is thought to proceed through the formation of a silyl carbamate intermediate, which is more labile than the initial Boc group. This method is often successful where strong acids fail.[6]

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// Define Nodes BocAmine [label="Hindered N-Boc Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; SilylCarbamate [label="Silyl Carbamate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAmine [label="Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="TMS-O-tBu + CO₂", fillcolor="#FBBC05", fontcolor="#202124"]; Lutidine [label="2,6-Lutidine", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges and Relationships BocAmine -> SilylCarbamate [label=" TMSOTf "]; SilylCarbamate -> FreeAmine [label=" Fragmentation "]; SilylCarbamate -> Byproducts [style=dashed]; BocAmine -> Lutidine [label=" Proton Scavenger ", style=dashed, color="#5F6368"]; } caption { label = "Figure 2: Proposed Mechanism for TMSOTf-Mediated Boc Deprotection."; fontsize = 10; fontname = "Arial"; }

Thermal and Microwave-Assisted Deprotection: Moving Beyond Acids

In recent years, thermal and microwave-assisted methods have emerged as powerful, acid-free alternatives for Boc deprotection. These techniques are particularly advantageous for substrates containing other acid-labile protecting groups.

  • Thermal Deprotection: Heating a solution of the Boc-protected amine, often in a high-boiling solvent or even water, can effect deprotection.[7][8][9] Continuous flow reactors have shown particular promise for this method, allowing for precise temperature control and rapid heating, which can improve selectivity and yield.[10][11] For instance, selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group has been achieved through careful temperature control in a flow system.[10]

  • Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection of N-Boc groups, often in the absence of strong acids.[12][13] This method has been successfully applied to a range of substrates, including amides and sulfonamides, using water as the solvent.[12] The use of solid-supported sulfonic acids in conjunction with microwave heating has also been shown to be highly effective, allowing for a "catch-and-release" purification strategy.[14]

Quantitative Comparison of Deprotection Methods

The choice of deprotection method will ultimately depend on the specific substrate and the desired outcome. The following table provides a summary of the key parameters for each of the discussed methods.

MethodReagents/ConditionsTypical Reaction TimeAdvantagesDisadvantages
Strong Acid (TFA) 20-100% TFA in DCM30 min - several hoursReadily available, potentFormation of tert-butyl cation side products, harsh conditions
Strong Acid (HCl) 4M HCl in Dioxane30 min - several hoursProduct often precipitates as HCl saltCorrosive, potential for chlorinated byproducts
Lewis Acid (TMSOTf) TMSOTf, 2,6-lutidine in DCM30 min - 2 hoursMild conditions, effective for hindered aminesReagent cost, moisture sensitive
Thermal High temperature (100-270°C) in various solvents10 min - several hoursAcid-free, potential for selectivityHigh temperatures may not be suitable for all substrates
Microwave-Assisted Microwave irradiation, often in water or with solid-supported acids10 - 30 minutesRapid, often acid-free, high yieldsRequires specialized equipment

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection of a Hindered Amine

  • Dissolve the Boc-protected hindered amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The crude amine TFA salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

dot graphdoc { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11, arrowhead="vee", penwidth=1.5];

// Define Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Boc-amine in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddTFA [label="Add TFA dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="Stir at room temperature (2-12 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Coevaporate [label="Co-evaporate with toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize and Extract (optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges and Relationships Start -> Dissolve; Dissolve -> Cool; Cool -> AddTFA; AddTFA -> Stir; Stir -> Monitor; Monitor -> Concentrate [label=" Complete "]; Monitor -> Stir [label=" Incomplete "]; Concentrate -> Coevaporate; Coevaporate -> Neutralize; Neutralize -> End; } caption { label = "Figure 3: Workflow for TFA-Mediated Boc Deprotection."; fontsize = 10; fontname = "Arial"; }

Protocol 2: General Procedure for TMSOTf-Mediated Deprotection of a Hindered Amine

  • Dissolve the Boc-protected hindered amine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography if necessary.

Conclusion

The deprotection of sterically hindered N-Boc amines requires careful consideration of the substrate's electronic and steric properties, as well as the presence of other sensitive functional groups. While traditional strong acid methods remain valuable, the emergence of milder Lewis acid-mediated, thermal, and microwave-assisted protocols has significantly expanded the synthetic chemist's toolkit. By understanding the mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to achieve efficient and clean deprotection, paving the way for the successful synthesis of complex molecular targets.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]

  • Joo, S. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. WordPress. Retrieved February 15, 2026, from [Link]

  • Huang, Z.-y., Li, W.-s., Xu, J., Xiang, B.-r., Li, M.-x., Chen, L.-j., & Wang, Y.-s. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559. [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

  • El-Kashef, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Request PDF. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. (2015). International Journal of Scientific & Engineering Research, 6(10).
  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry. [Link]

  • PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
  • Selective Thermal Deprotection of N‑Boc Protected Amines in Continuous Flow. (2024).
  • Boateng, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24463–24470. [Link]

  • Boateng, C. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). (n.d.).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). Molecules, 17(10), 12186–12197.
  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2011). Organic Syntheses, 88, 188.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 15, 2026, from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ChemComm - RSC Publishing. (n.d.).
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (n.d.).
  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (n.d.).
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. (2008). Tetrahedron Letters, 49(15), 2447–2450.

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Benchmarking the Performance of 1-(Boc-aminomethyl)-1-hydroxycyclohexane in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymers, the choice of initiator is a critical determinant of the final material's properties and functionality. This guide provides an in-depth technical comparison of the novel functional initiator, 1-(Boc-aminomethyl)-1-hydroxycyclohexane , against established alternatives in the context of ring-opening polymerization (ROP). By leveraging its unique bifunctional nature—a primary hydroxyl group for initiation and a protected amine for post-polymerization modification—this molecule presents a compelling option for the creation of well-defined, functional polymers.

Introduction: The Strategic Advantage of Functional Initiators

In polymer synthesis, an initiator is not merely a "starter" molecule but a fundamental building block that dictates polymer chain growth, molecular weight distribution, and, crucially, the nature of the polymer chain end-groups. Functional initiators, which possess latent chemical moieties, are invaluable tools for designing polymers with tailored properties and for subsequent bioconjugation or surface attachment.

This compound is a prime candidate for a functional initiator in ring-opening polymerization. Its hydroxyl group can initiate the polymerization of cyclic esters, such as lactide and ε-caprolactone, to produce biocompatible and biodegradable polyesters. The tert-butyloxycarbonyl (Boc)-protected amine group remains inert during polymerization and can be deprotected post-synthesis to reveal a primary amine, ready for further chemical modification.

This guide will benchmark the hypothetical performance of this compound against two widely used standard initiators: the simple, non-functional n-Hexanol and the common functional initiator Benzyl Alcohol . The comparison will be based on key performance metrics in polymer synthesis, including polymerization kinetics, control over molecular weight and dispersity, and the potential for creating functional materials.

Comparative Analysis: Performance Benchmarking

The performance of an initiator in ring-opening polymerization is assessed by its ability to provide controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Expected Performance Metrics

The following table outlines the anticipated performance of this compound in comparison to standard initiators in the tin(II) octoate (Sn(Oct)₂) catalyzed ring-opening polymerization of lactide.

Performance Metric This compound n-Hexanol Benzyl Alcohol
Initiation Mechanism Coordination-insertion via hydroxyl groupCoordination-insertion via hydroxyl groupCoordination-insertion via hydroxyl group
Polymerization Control HighHighHigh
Molecular Weight (Mn) Predictable based on [Monomer]/[Initiator] ratioPredictable based on [Monomer]/[Initiator] ratioPredictable based on [Monomer]/[Initiator] ratio
Dispersity (Đ) Expected to be narrow ( < 1.2 )Narrow ( < 1.2 )Narrow ( < 1.2 )
End-Group Functionality α-(Boc-aminomethyl)cyclohexyl, ω-hydroxylα-hexyl, ω-hydroxylα-benzyl, ω-hydroxyl
Post-Polymerization Modification Potential High (deprotection to primary amine)LowModerate (e.g., hydrogenolysis of benzyl group)
Biomedical Application Potential High (amine for bioconjugation)LowModerate

Experimental Design for Performance Evaluation

To empirically validate the performance of this compound, a series of controlled polymerization experiments should be conducted. The following protocols provide a framework for such a comparative study.

Materials
  • Monomer: L-lactide or ε-caprolactone (recrystallized and dried before use)

  • Initiators: this compound, n-Hexanol, Benzyl Alcohol (all dried over molecular sieves)

  • Catalyst: Tin(II) octoate (Sn(Oct)₂)

  • Solvent: Anhydrous toluene

  • Precipitation Solvent: Cold methanol

Experimental Workflow: Ring-Opening Polymerization of L-Lactide

The following diagram illustrates the key steps in the experimental workflow for benchmarking the initiators.

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep_monomer Dry Monomer (L-Lactide) charge_reactor Charge Reactor with Monomer & Initiator under Inert Gas prep_monomer->charge_reactor prep_initiator Dry Initiators (Target & Alternatives) prep_initiator->charge_reactor prep_catalyst Prepare Catalyst Solution (Sn(Oct)2 in Toluene) add_catalyst Inject Catalyst Solution prep_catalyst->add_catalyst charge_reactor->add_catalyst polymerize React at 130°C (monitor viscosity) add_catalyst->polymerize dissolve Dissolve Crude Polymer in Dichloromethane polymerize->dissolve precipitate Precipitate in Cold Methanol dissolve->precipitate dry Dry Polymer under Vacuum precipitate->dry gpc GPC Analysis (Mn, Đ) dry->gpc nmr NMR Spectroscopy (Structure, Conversion) dry->nmr dsc DSC Analysis (Tg, Tm) dry->dsc

Experimental workflow for benchmarking initiators.
Detailed Polymerization Protocol
  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with L-lactide (e.g., 5 g, 34.7 mmol).

  • Initiator Addition: The initiator (this compound, n-Hexanol, or Benzyl Alcohol) is added at a specific monomer-to-initiator ratio (e.g., 100:1).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with dry argon or nitrogen through three vacuum-backfill cycles.

  • Dissolution: Anhydrous toluene is added to dissolve the solids.

  • Catalyst Injection: The flask is heated to the reaction temperature (e.g., 130 °C), and the Sn(Oct)₂ catalyst solution (e.g., at a monomer-to-catalyst ratio of 1000:1) is injected via syringe.

  • Polymerization: The reaction is allowed to proceed for a predetermined time. Aliquots can be taken at different time points to monitor kinetics.

  • Termination and Purification: The reaction is quenched by cooling to room temperature. The viscous solution is dissolved in dichloromethane and precipitated into a large excess of cold methanol. The polymer is collected by filtration and dried under vacuum.

Characterization and Data Interpretation

The synthesized polymers should be thoroughly characterized to compare the performance of the initiators.

Key Characterization Techniques
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and dispersity (Đ). A narrow Đ indicates a controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, calculate monomer conversion, and verify the incorporation of the initiator fragment at the chain end.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Logical Framework for Performance Comparison

The following diagram outlines the logical flow for comparing the performance of this compound against the alternatives.

G cluster_initiators Initiators for Comparison cluster_exp Experimental Evaluation cluster_metrics Performance Metrics cluster_conclusion Conclusion target 1-(Boc-aminomethyl)- 1-hydroxycyclohexane rop Ring-Opening Polymerization of L-Lactide target->rop alt1 n-Hexanol (Non-functional) alt1->rop alt2 Benzyl Alcohol (Functional) alt2->rop characterization Polymer Characterization (GPC, NMR, DSC) rop->characterization kinetics Polymerization Kinetics (Rate of Conversion) characterization->kinetics control Control over Polymerization (Mn vs. [M]/[I], low Đ) characterization->control functionality End-Group Functionality (Presence of Initiator Fragment) characterization->functionality conclusion Comparative Performance Assessment kinetics->conclusion control->conclusion functionality->conclusion

Logical flow for comparative performance assessment.

Conclusion and Future Outlook

While direct experimental data for this compound as a polymerization initiator is not yet widely available, its chemical structure strongly suggests its utility in the controlled synthesis of functional polyesters via ring-opening polymerization. The presence of a primary hydroxyl group should enable efficient initiation, while the Boc-protected amine offers a valuable handle for post-polymerization modification, a highly desirable feature for applications in drug delivery, tissue engineering, and other biomedical fields.

The experimental framework provided in this guide offers a robust methodology for a direct and objective comparison of its performance against standard initiators. The anticipated outcome is that this compound will demonstrate controlled polymerization kinetics and produce polymers with predictable molecular weights and low dispersity, comparable to established initiators. Its key advantage will lie in the introduction of a versatile amine functionality, paving the way for the development of advanced, tailor-made polymeric materials. Further research in this area is warranted to fully explore the potential of this promising functional initiator.

References

  • Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of cyclic ester polymerization initiated with tin(II) octoate. 2. Macromolecules initiated with tin(II)
  • Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones: 30. Polymerization of L-lactide by means of tin(II) octoate and other tin compounds. Polymer, 36(6), 1253-1259.
  • Dove, A. P. (2010).
  • Nicolas, J., Couvreur, P., & Tsapis, N. (2006). Ring-opening polymerization of lactide and glycolide. Journal of Drug Delivery Science and Technology, 16(6), 435-446.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
  • Odian, G. (2004).

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS No. 223763-92-6). The procedures outlined here are grounded in the precautionary principle—treating the compound with the respect due to all novel or uncharacterized research chemicals—and align with universal laboratory safety standards to ensure the protection of personnel and the environment.

Hazard Assessment and the Precautionary Principle

Data from structurally related carbamate and cyclohexylamine compounds indicate potential hazards including skin, eye, and respiratory tract irritation.[3][4] An SDS for the similar compound Boc-Cyclohexylglycinol classifies it as harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, all waste streams containing this compound, including trace amounts, must be managed as hazardous chemical waste.

Property Information
Appearance White to off-white solid[5]
CAS Number 223763-92-6
Storage Temperature 2-8°C[5]
Common Use Intermediate in organic synthesis and medicinal chemistry[1]

Personal Protective Equipment (PPE) for Disposal

Proper PPE is the first line of defense against chemical exposure. When handling waste containing this compound, all personnel must wear the following:

  • Hand Protection : Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[6][7]

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Body Protection : A chemical-resistant lab coat, fully buttoned, and closed-toed shoes are required.[7]

Waste Segregation and Container Management

Effective waste management begins with proper segregation at the point of generation to prevent dangerous chemical reactions.[10][11] Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions. All waste associated with this compound must be kept separate from other waste classes unless their compatibility is confirmed.[8][12]

WasteSegregation Start Waste Generation Point (this compound) Decision_State Determine Physical State Start->Decision_State Solid_Waste Solid Waste Stream Decision_State->Solid_Waste Solid Liquid_Waste Liquid Waste Stream Decision_State->Liquid_Waste Liquid Solid_Types Unused/Expired Solid Contaminated Consumables (e.g., weigh boats, wipes, gloves) Solid_Waste->Solid_Types Liquid_Types Solutions from Reactions Contaminated Solvents (Rinsate) Liquid_Waste->Liquid_Types Solid_Container Collect in a designated, sealed, and clearly labeled 'SOLID HAZARDOUS WASTE' container. Solid_Types->Solid_Container Liquid_Container Collect in a compatible, sealed, and clearly labeled 'LIQUID HAZARDOUS WASTE' container. Liquid_Types->Liquid_Container Storage Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment. Solid_Container->Storage Liquid_Container->Storage Pickup Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Storage->Pickup

Caption: Waste Segregation Workflow for this compound.

Container Requirements:
  • Compatibility : Containers must be made of a material compatible with the waste. For this compound and its likely solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[13][14]

  • Condition : Containers must be in good condition, free of cracks or damage, with a secure, leak-proof screw cap.[10] Food-grade containers like milk jugs are strictly prohibited.[14]

  • Labeling : All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][11] The label must include the full chemical name "this compound," the names of any solvents, their approximate percentages, and associated hazard warnings (e.g., Irritant).[13][14]

Step-by-Step Disposal Protocol

Follow these procedures to safely collect and store waste generated from work with this compound.

Protocol 4.1: Solid Waste Disposal

This stream includes unused or expired solid chemicals and any contaminated disposable labware.

  • Designate a Container : Procure a sealable, wide-mouth container designated for solid hazardous waste.

  • Label : Immediately affix a hazardous waste label and fill in all required information.[11]

  • Collect Waste : Place all contaminated solid items, such as unused reagent, weigh boats, pipette tips, and contaminated gloves or wipes, directly into this container.[8]

  • Seal : Keep the container securely sealed at all times, except when adding waste.[2][13]

  • Store : Store the container in your lab's designated Satellite Accumulation Area (SAA), within a secondary containment bin.[12][15]

Protocol 4.2: Liquid Waste Disposal

This stream includes any solutions containing the compound, such as reaction mixtures or solvent rinses.

  • Designate a Container : Use a clean, empty, and compatible solvent bottle (e.g., an empty THF or DCM bottle) or a dedicated liquid waste container.[13] Ensure it has a proper, sealing cap.

  • Label : Affix a hazardous waste label. List "this compound" and all solvent components with their estimated percentages.[14]

  • Collect Waste : Carefully pour liquid waste into the container using a funnel to prevent spills.

  • Seal and Store : Keep the container tightly closed and stored in secondary containment within the SAA.[2] Do not overfill; leave at least 10% headspace to allow for vapor expansion.[12]

Protocol 4.3: Disposal of "Empty" Reagent Bottles

Residual amounts of chemical can remain in "empty" containers. The most prudent and compliant approach is to dispose of the original reagent bottle as hazardous waste.

  • Empty Completely : Ensure the container is as empty as possible.

  • Seal and Deface : Tightly cap the original container. Do not rinse it. Deface the original manufacturer's label to avoid confusion.[11]

  • Dispose as Solid Waste : Place the sealed, empty container into your designated solid hazardous waste container.

    • Note: While some institutional policies allow for triple-rinsing of containers that held non-acutely toxic materials, this is not recommended without explicit approval from your EHS department. The rinsate itself must be collected as hazardous waste.[2][16]

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel : Notify colleagues in the immediate area.[7]

  • Contain the Spill : If it is safe to do so, use a spill absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill and prevent it from spreading.

  • Cleanup : Wearing appropriate PPE, carefully scoop the absorbent material and place it into a designated hazardous waste container.[3][7] Decontaminate the area with an appropriate solvent and wipe clean.

  • Dispose of Waste : All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as solid hazardous waste.[2]

Final Disposal and Institutional Procedures

The final step in the disposal process is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or equivalent office.[15]

  • Request Pickup : Once a waste container is full (or has been accumulating for a set period, often six months), submit a chemical waste pickup request through your institution's designated system.[15]

  • Compliance : EHS will then coordinate with a licensed hazardous waste vendor for proper transportation and final disposal in accordance with all federal, state, and local regulations.[10][17] Never attempt to transport hazardous waste yourself or use a non-certified disposal service.[2][11]

By adhering to this guide, you contribute to a culture of safety and ensure that your research is conducted responsibly from start to finish.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Environmental Health and Safety, University of Chicago. Hazardous Waste Disposal Procedures.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide - Research Areas.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • Purdue University Environmental Health and Safety. Hazardous Waste Disposal Guidelines.
  • ChemicalBook. This compound Product Description.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • Dia-Chem. Safety Data Sheet: Boc-Cyclohexylglycinol.
  • Capot Chemical. (2026, February 11). Material Safety Data Sheet.
  • Sigma-Aldrich. 1-(Boc-amino)-1-aminomethyl cyclohexane 97.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: trans-4-(Boc-amino)cyclohexanol.
  • State Industrial Products. Safety Data Sheet: BWT SL-105.
  • MedChemExpress. (2026, January 6). Safety Data Sheet: Boc-NH-Cyclobutane-COOH.
  • Chem-Impex. Boc-1-aminomethyl-cyclohexane carboxylic acid.
  • Crystalgen, Inc. Tips for Handling Lab Chemicals: A Comprehensive Guide.

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Personal Protective Equipment (PPE) & Handling Guide: 1-(Boc-aminomethyl)-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Defense in Depth" Philosophy

As researchers, we often treat intermediate building blocks like 1-(Boc-aminomethyl)-1-hydroxycyclohexane as "inert" simply because they lack the skull-and-crossbones of a cyanide or the instability of an azide. This is a procedural error. While the tert-butyloxycarbonyl (Boc) group reduces the basicity and immediate corrosivity of the amine, the molecule remains a bioactive organic solid with potential for sensitization and respiratory irritation.

This guide moves beyond generic safety data sheets (SDS). It provides a self-validating safety protocol designed for the specific physical properties of this compound—specifically its lipophilicity, static charge potential, and solubility profile in chlorinated solvents.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This compound presents a dual-phase risk profile:

  • Solid Phase (Storage/Weighing): The primary risks are particulate inhalation and contact dermatitis . Boc-protected amino alcohols are often fluffy, electrostatic powders that cling to spatulas and gloves, increasing the risk of inadvertent spread to surfaces (keyboards, door handles).

  • Solution Phase (Reaction/Processing): You will likely dissolve this in Dichloromethane (DCM) or treat it with Trifluoroacetic acid (TFA) for deprotection. Here, the solvent dictates the risk, not just the solute.

Hazard CategoryClassification (GHS)Operational Implication
Health Skin Irrit. 2 (H315)Prolonged contact causes dermatitis.
Health Eye Irrit.[1][2][3] 2A (H319)Dust is abrasive and chemically irritating to mucous membranes.
Physical Combustible DustFinely divided powder can form explosive mixtures in air (rare in mg quantities, relevant in scale-up).

The PPE Matrix

Standard lab coats and safety glasses are the baseline. The following specific upgrades are required based on the operation.

A. Hand Protection (The Critical Variable)

Expert Insight: Do not rely on standard nitrile gloves for all steps. While nitrile is excellent for the solid powder, it offers zero protection against the chlorinated solvents (DCM) typically used to dissolve this compound.

OperationGlove MaterialThicknessBreak-Through TimeProtocol
Weighing (Solid) Nitrile 4-5 mil>480 min (Solid)Standard single glove. Change if sweaty to prevent skin maceration.
Solubilization (DCM) Laminate (Silver Shield) or PVA Multi-layer>240 min (DCM)Double Glove: Nitrile (inner) + Laminate (outer). Nitrile alone fails in <1 min against DCM.
Deprotection (TFA) Neoprene or Thick Nitrile >8 mil>60 minDouble glove recommended. TFA penetrates thin nitrile rapidly.
B. Respiratory & Eye Protection[2][3][4]
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses during the dissolution phase. A splash of DCM/amine solution can fuse contact lenses to the cornea.

  • Respiratory (Backup): If hood failure occurs or weighing must happen on an open bench (strongly discouraged), use a P100/OV (Organic Vapor) half-face respirator.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The Static Control)

Boc-protected solids are notorious for static buildup.

  • Equip: Nitrile gloves, lab coat, safety glasses.

  • Grounding: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid. This prevents the "jumping powder" phenomenon.

  • Transfer: Use a stainless steel spatula (avoid plastic).

  • Hygiene: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to the shelf. This removes invisible dust residues.

Phase 2: Reaction Setup (The Solvent Switch)
  • Equip: Don Laminate/PVA gloves over your nitrile gloves if using DCM.

  • Dissolution: Add solvent slowly. The hydroxy group at C1 can form hydrogen bonds; if solubility is slow, mild sonication is safer than heating.

  • Spill Defense: Perform all transfers over a secondary containment tray (spill tray).

Phase 3: Waste Disposal

Do not pour down the drain.

  • Solid Waste: Dispose of contaminated weigh boats and paper in Hazardous Solid Waste (Non-halogenated).

  • Liquid Waste:

    • If dissolved in MeOH/EtOH: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • Note: If TFA was used, ensure the waste stream is compatible with acids (do not mix with cyanide or sulfide waste).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE and disposal based on the physical state of the chemical.

SafetyWorkflow Start Start: 1-(Boc-aminomethyl)- 1-hydroxycyclohexane StateCheck Determine Physical State Start->StateCheck SolidHandling SOLID HANDLING (Weighing/Transfer) StateCheck->SolidHandling Powder form SolventCheck Select Solvent StateCheck->SolventCheck In Solution SolidPPE PPE: Nitrile Gloves (4mil) + Safety Glasses SolidHandling->SolidPPE StaticRisk Risk: Static Dust Action: Use Ionizer SolidPPE->StaticRisk WasteSolid Disposal: Solid Haz Waste StaticRisk->WasteSolid Contaminated Solids DCM_Path Chlorinated (DCM/CHCl3) SolventCheck->DCM_Path Polar_Path Non-Halogenated (MeOH/DMSO) SolventCheck->Polar_Path LaminatePPE PPE: Laminate/PVA Gloves (Nitrile is permeable!) DCM_Path->LaminatePPE StdPPE PPE: Double Nitrile Gloves Polar_Path->StdPPE WasteHalo Disposal: Halogenated Waste LaminatePPE->WasteHalo WasteNonHalo Disposal: Non-Halogenated Waste StdPPE->WasteNonHalo

Figure 1: Decision Logic for PPE Selection and Waste Disposal. Note the critical divergence at the solvent selection stage.

Emergency Response Protocol

Accidental Release (Spill)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill (DCM): Evacuate the immediate area. Allow fume hood ventilation to handle vapors. Absorb with vermiculite or spill pads. Do not use standard paper towels as DCM degrades them rapidly.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Lift eyelids. Mechanism: The Boc-amine is an irritant; immediate dilution prevents corneal hazing [1].

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol to wash skin, as it may increase the permeation of the compound into the dermis.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 223763-92-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.